Product packaging for Mericitabine(Cat. No.:CAS No. 940908-79-2)

Mericitabine

Katalognummer: B1676298
CAS-Nummer: 940908-79-2
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: MLESJYFEMSJZLZ-MAAOGQSESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Mericitabine has been investigated for the treatment of Hepatitis C, Chronic. this compound is a polymerase inhibitor being developed for the treatment of chronic hepatitis C. This compound is a prodrug of PSI-6130, which demonstrated excellent potency in preclinical studies. PSI-6130 is a pyrimidine nucleoside analog inhibitor of HCV RNA polymerase, an enzyme that is necessary for hepatitis C viral replication.
This compound is an orally available prodrug of PSI-6130 which is a selective cytidine nucleoside analogue and non-cytotoxic hepatitis C virus (HCV) polymerase inhibitor. After intracellular uptake, this compound is phosphorylated into two active triphosphate metabolites, which disable HCV RNA-dependent RNA polymerase (non-structural protein 5B;  NS5B) upon binding. This results in the blockage of viral HCV RNA production and thus viral replication. This agent has a high barrier to resistance, however, a substitution mutation (S282T) on HCV NS5B impairs this compound's activity significantly.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
inhibits HCV polymerase;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26FN3O6 B1676298 Mericitabine CAS No. 940908-79-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O6/c1-9(2)14(23)26-8-11-13(28-15(24)10(3)4)18(5,19)16(27-11)22-7-6-12(20)21-17(22)25/h6-7,9-11,13,16H,8H2,1-5H3,(H2,20,21,25)/t11-,13-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLESJYFEMSJZLZ-MAAOGQSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=NC2=O)N)(C)F)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025655
Record name 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940908-79-2
Record name Mericitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940908-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mericitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940908792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mericitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12045
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-Fluoro-2'-methyl-3',5'-diisobutyryldeoxycytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA63JX8X52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mericitabine: A Technical Guide to a Nucleoside HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mericitabine (RG7128) is a prodrug of a cytidine nucleoside analog that demonstrates potent and selective inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Through intracellular phosphorylation, this compound is converted into its active triphosphate form, which acts as a chain terminator during viral RNA replication. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and clinical efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Introduction

Hepatitis C virus infection remains a significant global health concern. The viral NS5B polymerase is a key enzyme in the HCV replication cycle, making it a prime target for antiviral drug development.[2] this compound emerged as a promising candidate in the class of nucleoside inhibitors, characterized by a high barrier to resistance.[3] This guide synthesizes the core technical data on this compound for researchers and professionals in the field of antiviral drug development.

Chemical and Physical Properties

This compound is the 3',5'-diisobutyryl ester prodrug of PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine).[2] The prodrug formulation enhances oral bioavailability.

PropertyValue
Chemical Formula C₁₈H₂₆FN₃O₆
Molecular Weight 399.41 g/mol
Synonyms RG7128, R7128, RO5024048

Mechanism of Action

This compound's antiviral activity is dependent on its intracellular conversion to the active triphosphate forms.[4][5]

  • Cellular Uptake and Metabolism: this compound is absorbed and rapidly converted in the body to its parent nucleoside, RO4995855 (PSI-6130).[2][4]

  • Intracellular Phosphorylation: Within the hepatocyte, cellular kinases phosphorylate RO4995855 to its monophosphate, diphosphate, and ultimately its active triphosphate form, RO4995855-TP (PSI-6130-TP).[3][4] A secondary active metabolite, the uridine triphosphate analog RO5012433-TP, is also formed.[2][4]

  • NS5B Polymerase Inhibition: The active triphosphate metabolites act as competitive inhibitors of the natural nucleotide substrates for the HCV NS5B RNA-dependent RNA polymerase.[3]

  • Chain Termination: Incorporation of the analog into the growing viral RNA chain results in the termination of RNA synthesis, thus halting viral replication.[3]

This compound This compound (Oral Prodrug) RO4995855 RO4995855 (PSI-6130) (Nucleoside Analog) This compound->RO4995855 Esterases RO4995855_MP RO4995855-MP (Monophosphate) RO4995855->RO4995855_MP Cellular Kinases RO4995855_DP RO4995855-DP (Diphosphate) RO4995855_MP->RO4995855_DP Cellular Kinases RO5012433_TP RO5012433-TP (Active Uridine Triphosphate) RO4995855_MP->RO5012433_TP Deamination & Phosphorylation RO4995855_TP RO4995855-TP (Active Cytidine Triphosphate) RO4995855_DP->RO4995855_TP Cellular Kinases Inhibition Chain Termination RO4995855_TP->Inhibition RO5012433_TP->Inhibition HCV_RNA_Replication HCV RNA Replication Inhibition->HCV_RNA_Replication

Intracellular activation pathway of this compound.

In Vitro Activity

The antiviral activity of this compound's active metabolites has been evaluated in enzymatic and cell-based assays.

CompoundAssayHCV GenotypeIC₅₀ / EC₅₀ (µM)
PSI-6130-TP NS5B Polymerase Inhibition1b0.13 (IC₅₀)
PSI-6130 Replicon Assay1b (Con1)0.51 (EC₅₀)
PSI-6130 Replicon Assay1a (H77)0.30 (EC₅₀)
PSI-6130 Replicon Assay (40% Human Serum)Not Specified0.51 (EC₅₀)
PSI-6130-TP Replicon AssayNot Specified0.34 (IC₅₀)

Resistance Profile

A primary advantage of this compound is its high barrier to resistance. The S282T substitution in the NS5B polymerase is the most commonly identified resistance-associated variant in vitro.[6] However, this mutation is often associated with reduced viral fitness. In clinical trials, the emergence of the S282T variant has been rare.[7]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in healthy volunteers and HCV-infected patients.

Table 3: Pharmacokinetic Parameters of RO4995855 in HCV-Infected Patients (PROPEL & JUMP-C Studies) [2]

This compound DoseCmin (µg/mL)
500 mg BID1.24
1000 mg BID2.01
  • Half-life: The mean terminal elimination half-life of RO4995855 ranges from 4.0 to 6.9 hours.[2]

  • Excretion: Approximately 90% of an administered dose of this compound is excreted in the urine, primarily as RO4995855.[2]

Clinical Efficacy

This compound has been evaluated in several clinical trials, most notably the PROPEL and JUMP-C studies, in combination with pegylated interferon alfa-2a and ribavirin.

Table 4: Virological Response Rates in the PROPEL and JUMP-C Studies [2]

StudyThis compound DoseIL28B GenotypeRVR (%)cEVR (%)
PROPEL & JUMP-C 500 mg BIDCC64.3100
Non-CC26.576.5
1000 mg BIDCC95.1100
Non-CC52.384.6
PlaceboCC33.380.6
Non-CC5.728.6

RVR: Rapid Virological Response (HCV RNA <15 IU/mL at week 4) cEVR: complete Early Virological Response (HCV RNA <15 IU/mL at week 12)

JUMP-C Study Design: [7][8] This was a Phase 2b, randomized, double-blind, parallel-group study in treatment-naive patients with HCV genotype 1 or 4. Patients received either this compound 1000 mg twice daily or placebo in combination with pegylated interferon alfa-2a and ribavirin for 24 weeks. The primary endpoint was sustained virologic response (SVR).[7][8]

PROPEL Study Design: [9][10] This was a Phase 3, randomized, double-blind, placebo-controlled trial. Patients were randomized to receive olaparib or placebo in combination with abiraterone and prednisone/prednisolone. While the provided search results for "PROPEL" are for a different drug (olaparib), the study design elements mentioned (randomized, double-blind, placebo-controlled) are typical for such trials. The PROPEL study involving this compound was a Phase 2b study with a similar combination therapy approach to JUMP-C, but with varying doses of this compound.[2][4]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reaction Mix: - Recombinant NS5B Polymerase - RNA Template/Primer - NTPs (including radiolabeled NTP) - Assay Buffer Incubation Incubate Reaction Mix and Compound Reagents->Incubation Compound Prepare Test Compound Dilutions Compound->Incubation Termination Terminate Reaction Incubation->Termination Precipitation Precipitate RNA Termination->Precipitation Quantification Quantify Incorporated Radiolabel (e.g., Scintillation Counting) Precipitation->Quantification Analysis Calculate IC₅₀ Quantification->Analysis

Workflow for HCV NS5B Polymerase Inhibition Assay.

Detailed Methodology:

  • Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase (e.g., from genotype 1b) is used. A common template-primer system is a poly(A) template with a biotinylated oligo(dT) primer.

  • Reaction Mixture: A typical reaction mixture contains the NS5B enzyme, the template-primer, a buffer solution (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂ or MnCl₂), dithiothreitol (DTT), and a mixture of ATP, CTP, GTP, and a radiolabeled UTP (e.g., [³H]UTP).[11]

  • Compound Addition: The test compound (e.g., PSI-6130-TP) is serially diluted and added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

  • Termination and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then precipitated using an agent like trichloroacetic acid (TCA).

  • Quantification: The precipitated RNA is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.

cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture Huh-7 cells containing an HCV subgenomic replicon (with a reporter gene, e.g., Luciferase) Seeding Seed replicon cells into multi-well plates Cell_Culture->Seeding Compound Prepare Test Compound Dilutions Treatment Add compound dilutions to cells and incubate for 2-3 days Compound->Treatment Seeding->Treatment Lysis Lyse cells Treatment->Lysis Cytotoxicity_Assay Perform cytotoxicity assay (e.g., MTS or CellTiter-Glo) Treatment->Cytotoxicity_Assay Reporter_Assay Measure reporter gene activity (e.g., Luminescence) Lysis->Reporter_Assay Analysis Calculate EC₅₀ and CC₅₀ Reporter_Assay->Analysis Cytotoxicity_Assay->Analysis

Workflow for HCV Replicon Assay.

Detailed Methodology:

  • Cell Line: A human hepatoma cell line (e.g., Huh-7) that has been stably transfected with an HCV subgenomic replicon is used.[1][12] This replicon typically contains a reporter gene, such as firefly or Renilla luciferase, for ease of quantification.[1][12]

  • Cell Seeding: The replicon cells are seeded into multi-well plates (e.g., 96-well or 384-well) at a predetermined density.[7]

  • Compound Treatment: Serial dilutions of the test compound (e.g., this compound) are added to the cells. Appropriate controls (no-drug and positive control inhibitor) are included.

  • Incubation: The plates are incubated for a period of 2 to 3 days to allow for HCV replication and the effect of the compound to manifest.[7]

  • Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene is measured. For a luciferase reporter, a luminometer is used to measure light output.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that is toxic to the host cells (CC₅₀).

  • Data Analysis: The level of reporter gene activity in the treated cells is compared to the no-drug control to determine the percentage of inhibition of HCV replication. The EC₅₀ value is calculated by fitting the data to a dose-response curve. The selectivity index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.

Conclusion

This compound is a well-characterized inhibitor of the HCV NS5B polymerase with a demonstrated mechanism of action involving intracellular activation and RNA chain termination. Its high barrier to resistance and pangenotypic potential made it an important compound in the development of direct-acting antivirals for HCV. While it did not ultimately become a standalone therapy, the extensive preclinical and clinical data generated for this compound provide a valuable reference for the ongoing research and development of novel antiviral agents.

References

Mericitabine as an RNA Chain Terminator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mericitabine (RG7128) is an investigational oral prodrug of a cytidine nucleoside analog, PSI-6130, designed to inhibit the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a nucleoside polymerase inhibitor (NPI), its mechanism of action culminates in the termination of the elongating viral RNA chain, thereby preventing HCV replication.[1] This technical guide provides an in-depth overview of this compound's core function as an RNA chain terminator, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: From Prodrug to Chain Terminator

This compound's journey from administration to viral inhibition is a multi-step intracellular process. Upon entering hepatocytes, the prodrug this compound is metabolized into its active triphosphate forms.[3] This active metabolite then acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase.[4]

The key to its function as a chain terminator lies in the structural modification of the nucleoside analog. Once incorporated into the nascent viral RNA strand by the NS5B polymerase, the modified sugar moiety of the active metabolite of this compound prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide. This effectively halts further elongation of the RNA chain, leading to premature termination of viral replication.[1][5]

Signaling Pathway of this compound's Intracellular Activation and Action

Mericitabine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte This compound This compound (Prodrug) Mericitabine_intra This compound This compound->Mericitabine_intra Uptake Monophosphate Monophosphate Metabolite Mericitabine_intra->Monophosphate Metabolism Triphosphate Active Triphosphate Metabolite Monophosphate->Triphosphate Phosphorylation NS5B HCV NS5B Polymerase Triphosphate->NS5B Competitive Inhibition RNA_Elongation Viral RNA Elongation Triphosphate->RNA_Elongation Incorporation NS5B->RNA_Elongation Catalyzes Chain_Termination RNA Chain Termination RNA_Elongation->Chain_Termination Leads to

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active form, PSI-6130, from preclinical and clinical studies.

Table 1: Preclinical Activity
CompoundAssay TypeParameterValueReference
PSI-6130HCV Replicon AssayEC904.6 ± 2 µM[2]
Table 2: Clinical Pharmacokinetics (Steady-State)
This compound Dose (BID)ParameterValue (µg/mL)Clinical StudyReference
500 mgMean Cmin1.24PROPEL/JUMP-C[6]
1000 mgMean Cmin2.01PROPEL/JUMP-C[6]
Table 3: Clinical Efficacy in Combination Therapy (JUMP-C Trial)
Treatment ArmPatient PopulationPrimary EndpointResultReference
This compound (1000 mg BID) + Peg-IFNα-2a/RBVTreatment-naïve HCV Genotype 1/4SVR56.8%[1][7]
Placebo + Peg-IFNα-2a/RBVTreatment-naïve HCV Genotype 1/4SVR36.5%[1][7]

SVR: Sustained Virologic Response; Peg-IFNα-2a/RBV: Pegylated Interferon alfa-2a/Ribavirin

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

HCV Replicon Assay

This cell-based assay is crucial for evaluating the antiviral activity of compounds like this compound in a cellular context.

Objective: To determine the concentration of a compound that inhibits HCV RNA replication by a certain percentage (e.g., EC50 or EC90).

Methodology:

  • Cell Lines: Utilize human hepatoma cell lines (e.g., Huh-7) that stably harbor a subgenomic HCV replicon. These replicons contain the HCV nonstructural proteins, including NS5B polymerase, necessary for RNA replication. Often, a reporter gene, such as luciferase, is engineered into the replicon for ease of quantification. A selectable marker, like the neomycin resistance gene, is also included to maintain the replicon-containing cell population.

  • Cell Seeding: Plate the HCV replicon cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., the active metabolite of this compound, PSI-6130) and add them to the cells. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours, to allow for HCV replication and the antiviral compound to exert its effect.

  • Quantification of HCV Replication:

    • Luciferase Reporter: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer. The light output is directly proportional to the level of HCV replication.

    • RT-qPCR: Alternatively, extract total RNA from the cells and quantify HCV RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: Plot the percentage of inhibition of HCV replication against the compound concentration. Use a nonlinear regression model to calculate the EC50 and/or EC90 values.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay with Chain Termination

This biochemical assay directly measures the ability of the active triphosphate form of a nucleoside analog to be incorporated by the HCV NS5B polymerase and terminate RNA synthesis.

Objective: To demonstrate that the active metabolite of this compound functions as an RNA chain terminator.

Methodology:

  • Components:

    • Enzyme: Highly purified recombinant HCV NS5B polymerase.

    • Template/Primer: A synthetic RNA template with a complementary primer annealed to it. The primer is often radiolabeled (e.g., with ³²P) at its 5' end for visualization.

    • Nucleotides: A mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

    • Inhibitor: The active triphosphate form of the nucleoside analog (e.g., this compound triphosphate).

  • Reaction Setup: Combine the NS5B polymerase, the primer-template duplex, and the nucleotide mixture in a reaction buffer.

  • Initiation of RNA Synthesis: Initiate the polymerase reaction by adding a divalent cation (e.g., Mg²⁺).

  • Incorporation and Termination: The polymerase will extend the primer along the template. In the presence of the chain-terminating nucleotide analog, a fraction of the elongating RNA strands will incorporate the analog, leading to termination of synthesis at that specific position.

  • Reaction Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

  • Product Analysis:

    • Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the RNA products using autoradiography. The presence of shorter RNA fragments in the lanes containing the inhibitor, corresponding to the positions of incorporation of the analog, provides direct evidence of chain termination.

Workflow for In Vitro Chain Termination Assay

Chain_Termination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Components Combine: - Purified NS5B Polymerase - Radiolabeled Primer/Template - Natural NTPs - this compound Triphosphate Initiation Initiate with Mg²⁺ Components->Initiation Elongation Primer Elongation Initiation->Elongation Termination Chain Termination Elongation->Termination Quench Quench Reaction (EDTA) Termination->Quench PAGE Denaturing PAGE Quench->PAGE Autoradiography Autoradiography PAGE->Autoradiography Result Visualize Terminated RNA Fragments Autoradiography->Result

Caption: Experimental workflow for the in vitro RNA chain termination assay.

Resistance to this compound

The primary mutation associated with resistance to this compound in vitro is the S282T substitution in the HCV NS5B polymerase.[7] This mutation involves a serine to threonine change at amino acid position 282.

Identification and Characterization of the S282T Mutation

Methodology:

  • In Vitro Resistance Selection:

    • Culture HCV replicon cells in the presence of sub-lethal concentrations of the antiviral drug over an extended period.

    • Gradually increase the drug concentration to select for resistant cell populations.

  • Sequencing:

    • Isolate viral RNA from the resistant cell colonies.

    • Perform reverse transcription PCR (RT-PCR) to amplify the NS5B coding region.

    • Sequence the amplified DNA to identify mutations compared to the wild-type sequence.

  • Site-Directed Mutagenesis:

    • Introduce the identified mutation (e.g., S282T) into a wild-type NS5B expression vector using a site-directed mutagenesis kit.

    • Verify the mutation by DNA sequencing.

  • Phenotypic Characterization:

    • Express and purify the mutant NS5B polymerase.

    • Perform in vitro polymerase assays to compare the enzymatic activity and susceptibility to the inhibitor of the mutant versus the wild-type enzyme.

    • Introduce the mutation into an HCV replicon system to assess its impact on viral replication and drug susceptibility in a cell-based model.

Conclusion

This compound exemplifies the targeted approach of modern antiviral drug development. Its function as an RNA chain terminator is a result of its specific chemical structure, which, after intracellular activation, allows it to be incorporated into the growing viral RNA chain and subsequently halt its extension. The in-depth understanding of its mechanism of action, supported by robust in vitro and clinical data, underscores the potential of nucleoside analogs in the treatment of viral diseases. The methodologies detailed in this guide provide a framework for the continued investigation and development of such antiviral agents.

References

In Vitro Antiviral Profile of Mericitabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Mericitabine (RG7128), a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document details its mechanism of action, quantitative antiviral potency, resistance profile, and the standard experimental protocols used for its evaluation.

Introduction

This compound (RG7128) is an orally bioavailable prodrug of PSI-6130 (also known as RO4995855 or β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine). As a selective inhibitor of the HCV NS5B polymerase, it has demonstrated pangenotypic activity, making it a significant compound in the study of direct-acting antiviral (DAA) agents for HCV. Its mechanism involves intracellular conversion to an active triphosphate form that acts as a chain terminator of viral RNA synthesis.

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular metabolic activation within hepatocytes.

  • Prodrug Conversion: Following oral administration and absorption, the di-isobutyl ester prodrug, this compound, is rapidly hydrolyzed in the plasma to its parent nucleoside analog, PSI-6130.[1]

  • Intracellular Phosphorylation: PSI-6130 is taken up by hepatocytes and undergoes phosphorylation by cellular kinases. It is first converted to PSI-6130-monophosphate, then to the diphosphate, and finally to the active antiviral agent, PSI-6130-triphosphate (PSI-6130-TP).[2]

  • Metabolic Bifurcation: A second active metabolite is also formed. The monophosphate form can be deaminated to a uridine analog, which is subsequently phosphorylated to its active triphosphate form, RO2433-TP.[1]

  • NS5B Polymerase Inhibition: Both PSI-6130-TP and RO2433-TP act as competitive inhibitors of the HCV NS5B RNA-dependent RNA polymerase. They are incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.[1][2]

Mericitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Cytoplasm This compound This compound (Prodrug) PSI6130 PSI-6130 (Parent Nucleoside) This compound->PSI6130 Hydrolysis MP PSI-6130-Monophosphate PSI6130->MP Phosphorylation (dCK / UCK1) DP PSI-6130-Diphosphate MP->DP Phosphorylation UMP Uridine Monophosphate Analog MP->UMP Deamination TP_C PSI-6130-Triphosphate (Active Cytidine Analog) DP->TP_C Phosphorylation NS5B HCV NS5B Polymerase TP_C->NS5B Competitive Inhibition UDP Uridine Diphosphate Analog UMP->UDP Phosphorylation TP_U RO2433-Triphosphate (Active Uridine Analog) UDP->TP_U Phosphorylation TP_U->NS5B Competitive Inhibition Replication HCV RNA Replication NS5B->Replication Termination Chain Termination NS5B->Termination HCV_Replicon_Assay_Workflow cluster_analysis 4. Data Analysis cluster_antiviral Antiviral Activity cluster_cyto Cytotoxicity start Start: Culture Huh-7 cells with HCV Replicon seed 1. Seed cells into 96-well plates start->seed treat 2. Add serial dilutions of PSI-6130 to wells seed->treat incubate 3. Incubate for 72 hours at 37°C treat->incubate lyse_luc A. Lyse cells & add luciferase substrate incubate->lyse_luc add_mtt A. Add cell viability reagent (e.g., WST-1) incubate->add_mtt measure_lum B. Measure luminescence lyse_luc->measure_lum calc_ec50 C. Calculate EC₅₀ measure_lum->calc_ec50 measure_abs B. Measure absorbance add_mtt->measure_abs calc_cc50 C. Calculate CC₅₀ measure_abs->calc_cc50

References

Methodological & Application

Mericitabine in HCV Replicon Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mericitabine (RG7128) is a prodrug of a cytidine nucleoside analog, PSI-6130 (also known as RO5855), which is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] As a critical enzyme in the HCV life cycle, NS5B polymerase is a prime target for direct-acting antiviral (DAA) therapies. This compound is intracellularly metabolized to its active triphosphate form, which acts as a chain terminator, thereby inhibiting viral RNA replication.[4] This document provides detailed application notes and protocols for the use of this compound in HCV replicon assays, a standard tool for evaluating the in vitro efficacy of anti-HCV compounds.

Mechanism of Action

This compound is an orally bioavailable prodrug designed for efficient delivery into hepatocytes. Once inside the cell, it undergoes enzymatic conversion to PSI-6130, which is then phosphorylated by cellular kinases to its active triphosphate metabolite. This active form competes with natural nucleotides for incorporation into the nascent viral RNA strand by the NS5B polymerase. Upon incorporation, it leads to chain termination and halts viral replication.[2]

Mericitabine_Mechanism_of_Action This compound This compound (Prodrug) PSI_6130 PSI-6130 This compound->PSI_6130 Intracellular Metabolism PSI_6130_TP Active Triphosphate Metabolite PSI_6130->PSI_6130_TP Cellular Kinases NS5B HCV NS5B Polymerase PSI_6130_TP->NS5B Inhibition RNA_Replication HCV RNA Replication PSI_6130_TP->RNA_Replication Chain Termination NS5B->RNA_Replication Catalyzes

Caption: this compound's mechanism of action.

Data Presentation: In Vitro Activity of this compound's Active Form (PSI-6130)

The following table summarizes the in vitro antiviral activity and cytotoxicity of PSI-6130 in various HCV replicon assays. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

CompoundHCV GenotypeReplicon SystemEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
PSI-61301a (H77)Subgenomic Replicon (Huh-7)0.30>98.4 (MT4 cells)>328[5]
PSI-61301b (Con1)Subgenomic Replicon (Huh-7)0.51>98.4 (MT4 cells)>193[5]
PSI-61301b (Con1)Subgenomic Replicon (Huh-7)0.61Not ReportedNot Applicable[6]
PSI-61301b (S282T mutant)Subgenomic Replicon3-6 fold increase vs. WTNot ReportedNot Applicable[7]

Resistance Profile

The primary resistance-associated substitution (RAS) for this compound is the S282T mutation in the NS5B polymerase.[7] This mutation has been shown to confer a 3- to 6-fold reduction in susceptibility to PSI-6130 in vitro.[7] However, this level of resistance is considered low, and this compound is generally considered to have a high barrier to resistance.[8]

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This protocol describes a common method for assessing the antiviral activity of this compound using a luciferase-based HCV replicon assay.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 (for stable replicon cell lines)

  • This compound (or PSI-6130)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Experimental Workflow:

HCV_Replicon_Assay_Workflow A 1. Seed HCV Replicon Cells in 96-well plates B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells with this compound (and controls) B->C D 4. Incubate for 72 hours C->D E 5. Lyse Cells and Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Data Analysis: Calculate EC50 and CC50 F->G

Caption: HCV replicon assay workflow.

Protocol:

  • Cell Seeding:

    • One day prior to the experiment, seed Huh-7 cells containing the HCV replicon into 96-well plates at a density that will result in 80-90% confluency at the end of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤0.5%).

  • Cell Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Vehicle control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.

      • Positive control: A known HCV inhibitor.

      • Untreated control: Cells with fresh medium only.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Add the luciferase substrate to the cell lysates.

  • Luminescence Measurement:

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the level of HCV replication.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the EC50 value.

    • A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to determine the CC50 value.

Transient HCV Replicon Assay

For transient assays, HCV replicon RNA is introduced into Huh-7 cells via electroporation. This method is useful for studying the effects of compounds on the initial stages of RNA replication and for analyzing replicons that are not stable enough to generate a cell line.

Protocol Outline:

  • In Vitro Transcription of HCV Replicon RNA: Synthesize HCV replicon RNA from a linearized plasmid DNA template using a T7 RNA polymerase kit.

  • Electroporation:

    • Harvest and wash Huh-7 cells.

    • Resuspend the cells in a suitable electroporation buffer.

    • Mix the cells with the in vitro transcribed HCV replicon RNA.

    • Deliver an electrical pulse using an electroporator.

  • Cell Plating and Treatment:

    • Immediately after electroporation, plate the cells in 96-well plates.

    • Allow the cells to adhere for a few hours before adding the serially diluted this compound.

  • Incubation and Luciferase Assay: Follow steps 4-7 of the stable replicon assay protocol.

Conclusion

HCV replicon assays are indispensable tools for the preclinical evaluation of anti-HCV compounds like this compound. These assays provide quantitative data on the potency and cytotoxicity of drug candidates and are crucial for understanding their mechanism of action and resistance profiles. The protocols and data presented here serve as a comprehensive guide for researchers working on the development of novel HCV therapeutics.

References

Application Notes and Protocols for Mericitabine Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mericitabine (RG7128) is a prodrug of a cytidine nucleoside analog, PSI-6130, which acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Developed for the treatment of chronic HCV infection, this compound undergoes intracellular phosphorylation to its active triphosphate forms, which are then incorporated into the nascent viral RNA chain, causing premature termination of replication.[1] While clinical trials have provided significant data on its efficacy and pharmacokinetics in humans, preclinical evaluation in animal models is a critical step in understanding its in vivo properties. This document provides detailed application notes and protocols for the use of this compound in relevant animal models for HCV research.

Due to the limited availability of published, detailed preclinical studies of this compound in animal models, the following protocols are based on established methodologies for testing anti-HCV agents in the most relevant models: the chimpanzee and the humanized liver chimeric mouse (uPA-SCID).

Mechanism of Action

This compound is administered as a prodrug and is metabolized to its active form within hepatocytes. The mechanism involves the following key steps:

  • Cellular Uptake: this compound enters the hepatocyte.

  • Conversion to Monophosphate: It is converted to a cytidine monophosphate.

  • Phosphorylation to Active Triphosphate: The monophosphate is further phosphorylated to both cytidine and uridine triphosphates, the active forms of the drug.[1][2]

  • Inhibition of NS5B Polymerase: The active triphosphate metabolites compete with natural nucleotides for incorporation into the growing HCV RNA strand by the NS5B polymerase.

  • Chain Termination: Incorporation of the modified nucleotide leads to the termination of RNA chain elongation, thus inhibiting viral replication.[1]

Mericitabine_Mechanism This compound This compound (Prodrug) Hepatocyte Hepatocyte This compound->Hepatocyte Uptake PSI_6130_MP PSI-6130 Monophosphate Hepatocyte->PSI_6130_MP Metabolism Active_TP Active Triphosphate (CTP and UTP analogs) PSI_6130_MP->Active_TP Phosphorylation NS5B NS5B Polymerase Active_TP->NS5B HCV_RNA HCV RNA Replication NS5B->HCV_RNA Elongation Chain_Termination RNA Chain Termination NS5B->Chain_Termination Inhibition

Figure 1: Mechanism of action of this compound.

Animal Models for HCV Research

The host range of HCV is very narrow, primarily limited to humans and chimpanzees.[3] This has necessitated the development of specialized animal models.

  • Chimpanzee (Pan troglodytes): Historically the most relevant model for studying HCV infection, pathogenesis, and immune responses.[4][5] However, ethical considerations and high costs have severely restricted their use.

  • Humanized Liver Chimeric Mice (uPA-SCID): These are immunodeficient mice whose livers have been engrafted with human hepatocytes.[6][7] They are susceptible to HCV infection and are a valuable small animal model for evaluating antiviral efficacy. The cDNA-uPA/SCID variant offers improved health and higher human hepatocyte repopulation rates.[8]

Experimental Protocols

The following are representative protocols for evaluating the efficacy and pharmacokinetics of this compound in HCV animal models.

Protocol 1: Efficacy Study in HCV-Infected uPA-SCID Mice

This protocol is adapted from general procedures for testing anti-HCV compounds in this model.

1. Animal Model:

  • Species: uPA+/+/SCID mice with human hepatocyte engraftment.
  • Supplier: Commercially available from specialized vendors.
  • Housing: Maintained in a specific pathogen-free (SPF) environment.

2. HCV Infection:

  • Inoculum: Human serum from an HCV-positive donor (genotype 1a or 1b is common).
  • Procedure: Intravenously inject mice with a defined titer of HCV.
  • Verification of Infection: Monitor serum HCV RNA levels weekly by qRT-PCR. Proceed with treatment once viremia is stable.

3. Drug Formulation and Administration:

  • Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
  • Dosing: Based on previous studies with similar nucleoside analogs, a starting dose range of 10-100 mg/kg, administered twice daily (BID), is recommended.
  • Administration: Oral gavage.

4. Experimental Design:

  • Groups:
  • Group 1: Vehicle control (n=5)
  • Group 2: this compound (low dose, e.g., 10 mg/kg BID) (n=5)
  • Group 3: this compound (high dose, e.g., 50 mg/kg BID) (n=5)
  • Treatment Duration: 14-28 days.

5. Monitoring and Endpoints:

  • Primary Endpoint: Change in serum HCV RNA levels from baseline.
  • Secondary Endpoints:
  • Intrahepatic HCV RNA levels at the end of the study.
  • Tolerability (body weight, clinical signs).
  • Sampling: Collect blood samples at regular intervals (e.g., days 0, 3, 7, 14, and at termination) for HCV RNA quantification.

6. Sample Analysis:

  • HCV RNA Quantification: Use a validated qRT-PCR assay.
  • Statistical Analysis: Compare the change in viral load between treated and control groups using appropriate statistical methods (e.g., ANOVA).

start [label="uPA-SCID Mice with\nHuman Hepatocytes"]; infection [label="Infect with HCV"]; stabilization [label="Allow Viremia to Stabilize"]; grouping [label="Randomize into Treatment Groups"]; treatment [label="Administer this compound or Vehicle (14-28 days)"]; monitoring [label="Monitor Body Weight and Clinical Signs"]; sampling [label="Collect Blood Samples for HCV RNA"]; termination [label="Euthanize and Collect Liver Tissue"]; analysis [label="Analyze Serum and Intrahepatic HCV RNA"]; end [label="Evaluate Efficacy"];

start -> infection; infection -> stabilization; stabilization -> grouping; grouping -> treatment; treatment -> monitoring; treatment -> sampling; treatment -> termination; sampling -> analysis; termination -> analysis; analysis -> end; }

Figure 2: Workflow for efficacy testing in uPA-SCID mice.

Protocol 2: Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats.
  • Sex: Male and female.

2. Drug Formulation and Administration:

  • Formulation: Prepare this compound for both oral (PO) and intravenous (IV) administration.
  • Dosing:
  • IV: 1-5 mg/kg
  • PO: 10-50 mg/kg

3. Experimental Design:

  • Groups:
  • Group 1: IV administration (n=3-5)
  • Group 2: PO administration (n=3-5)
  • Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24 hours post-dose).

4. Sample Analysis:

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify this compound and its primary metabolite, PSI-6130, in plasma.
  • Pharmacokinetic Parameters: Calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Data Presentation

Table 1: Hypothetical Efficacy of this compound in HCV-Infected uPA-SCID Mice

Treatment GroupDose (mg/kg BID)Mean Baseline HCV RNA (log10 IU/mL)Mean HCV RNA Change at Day 14 (log10 IU/mL)
Vehicle Control05.5+0.2
This compound105.6-1.5
This compound505.4-2.8

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (5 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)25005000
t1/2 (h)2.53.0
Bioavailability (%)-20

The provided protocols and application notes offer a framework for the preclinical evaluation of this compound in established animal models of HCV infection. While specific data for this compound in these models is scarce in the public domain, the methodologies described are standard in the field of antiviral drug development. The uPA-SCID mouse model is particularly valuable for assessing in vivo efficacy, while standard rodent models can be used to characterize the pharmacokinetic profile of the compound. Such studies are essential for bridging the gap between in vitro activity and clinical outcomes.

References

Mericitabine Administration in Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mericitabine (also known as RG7128 and PSI-6130) is a prodrug of a cytidine nucleoside analog that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] As a chain terminator, it prevents the elongation of the viral RNA transcript, thereby halting viral replication.[2] Following oral administration, this compound is rapidly absorbed and converted to its active triphosphate forms, which then exert their antiviral effects within the host cell. This document provides detailed application notes and protocols for the administration of this compound in laboratory animals for preclinical research, including pharmacokinetic, efficacy, and toxicology studies.

Mechanism of Action

This compound is a direct-acting antiviral agent that targets the HCV NS5B polymerase, an essential enzyme for the replication of the viral genome.

Metabolic Activation:

  • Following oral administration, the diester prodrug this compound is rapidly hydrolyzed to the nucleoside analog PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine).

  • PSI-6130 is taken up by hepatocytes and undergoes intracellular phosphorylation.

  • It is first converted to PSI-6130 monophosphate and subsequently to the active triphosphate form, PSI-6130-TP.

  • A second active metabolite, RO2433-TP, is also formed through deamination of PSI-6130 followed by phosphorylation.[2][3]

Inhibition of HCV Replication:

  • The active triphosphate metabolites act as competitive inhibitors of the natural nucleotide substrates for the HCV NS5B polymerase.

  • Incorporation of the analog into the nascent viral RNA chain leads to premature termination of RNA synthesis, thus inhibiting viral replication.

Mericitabine_MOA cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_hcv HCV Replication Complex This compound This compound (Prodrug) PSI6130 PSI-6130 This compound->PSI6130 Hydrolysis PSI6130_in PSI-6130 PSI6130->PSI6130_in Uptake PSI6130_MP PSI-6130-MP PSI6130_in->PSI6130_MP Phosphorylation RO2433 RO2433 PSI6130_in->RO2433 Deamination PSI6130_TP PSI-6130-TP (Active) PSI6130_MP->PSI6130_TP Phosphorylation NS5B HCV NS5B Polymerase PSI6130_TP->NS5B Inhibits RO2433_TP RO2433-TP (Active) RO2433->RO2433_TP Phosphorylation RO2433_TP->NS5B Inhibits RNA Viral RNA Replication NS5B->RNA Chain_Termination Chain Termination NS5B->Chain_Termination

This compound's mechanism of action.

Data Presentation

Pharmacokinetic Parameters of PSI-6130 in Rhesus Monkeys

The following table summarizes the single-dose pharmacokinetic parameters of PSI-6130 (the primary metabolite of this compound) in rhesus monkeys following intravenous (IV) and oral (PO) administration of 33.3 mg/kg.

ParameterIV Administration (Mean ± SD)Oral Administration (Mean ± SD)
Dose (mg/kg) 33.333.3
Cmax (μM) -9.6 ± 2.6
Tmax (h) -1 - 3
Apparent Half-life (h) 4.54 ± 3.985.64 ± 1.13
Mean Absorption Time (h) -4.6
Oral Bioavailability (%) -24.0 ± 14.3
Total Bioavailability (%) -64 ± 26
Urine Recovery (Unchanged, %) 32.9 ± 12.66.0 ± 3.9
Urine Recovery (Deaminated, %) 18.9 ± 6.63.9 ± 1.0

Data sourced from a study on the pharmacokinetics of PSI-6130 in rhesus monkeys.

Experimental Protocols

Pharmacokinetic Study in Rhesus Monkeys

Objective: To determine the single-dose pharmacokinetic profile of this compound's active metabolite, PSI-6130, following intravenous and oral administration in rhesus monkeys.

Animal Model:

  • Species: Rhesus monkey (Macaca mulatta)

  • Sex: Male and/or female

  • Weight: To be recorded for each animal.

  • Housing: Housed individually in stainless steel cages in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Standard primate chow and water ad libitum.

Materials:

  • This compound (or PSI-6130)

  • Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose)

  • Vehicle for intravenous administration (e.g., sterile saline)

  • Syringes and needles for dosing and blood collection

  • Equipment for blood processing (centrifuge, tubes for plasma separation)

  • Analytical equipment for drug concentration determination (e.g., LC-MS/MS)

Experimental Workflow:

PK_Workflow start Start acclimatization Animal Acclimatization start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Dosing (IV or Oral) fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_analysis LC-MS/MS Analysis plasma_separation->sample_analysis pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis end End pk_analysis->end

Pharmacokinetic study workflow.

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days before the study.

  • Fasting: Fast animals overnight prior to dosing, with water available ad libitum.

  • Dosing:

    • Oral Administration: Administer a single dose of this compound (e.g., 33.3 mg/kg) via oral gavage. The volume should be appropriate for the animal's weight.

    • Intravenous Administration: Administer a single bolus dose of this compound (e.g., 33.3 mg/kg) into a suitable vein (e.g., cephalic or saphenous).

  • Blood Collection: Collect blood samples (e.g., 1-2 mL) from a peripheral vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Use an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the plasma concentrations of PSI-6130 and its metabolites using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using non-compartmental analysis software.

In Vivo Efficacy Study in a Human Liver Chimeric Mouse Model

Objective: To evaluate the in vivo antiviral efficacy of this compound against HCV infection in a relevant animal model.

Animal Model:

  • Human liver chimeric mice (e.g., uPA/SCID mice transplanted with human hepatocytes). These mice are susceptible to HCV infection and support viral replication.

Materials:

  • This compound

  • Vehicle for oral administration

  • HCV inoculum of a specific genotype

  • Reagents and equipment for HCV RNA quantification (qRT-PCR)

Procedure:

  • HCV Infection: Inoculate human liver chimeric mice with HCV-positive human serum or cell culture-derived HCV.

  • Confirmation of Infection: Monitor HCV RNA levels in the serum of the mice to confirm the establishment of a persistent infection.

  • Treatment Initiation: Once a stable viremia is established, randomize the mice into treatment and control groups.

  • Dosing: Administer this compound orally (e.g., once or twice daily) at various dose levels to the treatment groups. The control group should receive the vehicle only.

  • Monitoring:

    • Collect blood samples at regular intervals (e.g., weekly) to monitor HCV RNA levels.

    • Monitor the general health of the animals, including body weight and clinical signs.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect liver tissue.

    • Quantify HCV RNA levels in the serum and liver tissue to determine the reduction in viral load.

    • Analyze liver histology for any changes in liver pathology.

Repeat-Dose Toxicology Study in Rodents (e.g., Rats)

Objective: To assess the potential toxicity of this compound following repeated oral administration in a rodent species.

Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Equal numbers of males and females

  • Age: Young adults

Procedure:

  • Dose Group Allocation: Randomly assign animals to multiple dose groups, including a control group (vehicle only) and at least three dose levels of this compound (low, mid, and high).

  • Dosing: Administer this compound or vehicle orally once daily for a specified duration (e.g., 28 or 90 days).

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity.

    • Body Weight and Food Consumption: Record body weight and food consumption weekly.

    • Ophthalmology: Conduct ophthalmic examinations before and at the end of the study.

    • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology:

    • At the end of the study, perform a full necropsy on all animals.

    • Record organ weights.

    • Collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis: Analyze the data to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Safety and Handling

  • Follow all institutional guidelines for the safe handling of chemical compounds and laboratory animals.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.

  • For studies involving infectious agents like HCV, all work must be conducted in a BSL-2 or higher facility with appropriate safety precautions.

Disclaimer: These protocols are intended as a general guide. Specific experimental details, such as dose levels, duration of treatment, and choice of animal model, should be optimized based on the specific research objectives and in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for In Vitro Studies of Mericitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mericitabine (RG7128) is a prodrug of a cytidine nucleoside analog, RO5855 (β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine), which is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical component in the investigation of anti-HCV therapeutics, robust and reproducible in vitro studies are essential to characterize its antiviral activity, mechanism of action, and potential cytotoxicity. These application notes provide detailed information on the dosing, formulation, and relevant experimental protocols for the use of this compound and its active metabolite, RO5855, in a laboratory setting.

Mechanism of Action

This compound is designed for oral administration and is rapidly converted in the plasma to its active nucleoside form, RO5855.[1] Subsequently, RO5855 is taken up by hepatocytes and undergoes intracellular phosphorylation by cellular kinases to form the active triphosphate metabolites, RO5855-TP (a cytidine triphosphate analog) and RO2433-TP (a uridine triphosphate analog).[1] These active metabolites act as chain terminators when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thereby inhibiting viral replication. This compound has demonstrated activity against all HCV genotypes.[1][2]

Mericitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte This compound This compound (Prodrug) RO5855 RO5855 (Active Nucleoside) This compound->RO5855 Plasma Esterases RO5855_MP RO5855-MP (Monophosphate) RO5855->RO5855_MP Cellular Kinases RO5855_TP RO5855-TP (Active Triphosphate) RO5855_MP->RO5855_TP Cellular Kinases Inhibition Inhibition RO5855_TP->Inhibition HCV_RNA_Replication HCV RNA Replication NS5B HCV NS5B Polymerase NS5B->HCV_RNA_Replication Inhibition->NS5B

Figure 1: Mechanism of action of this compound.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound's active form, RO5855, against HCV. Data is primarily derived from studies utilizing human hepatoma cell lines (e.g., Huh-7) harboring HCV subgenomic replicons.

Table 1: In Vitro Anti-HCV Activity of RO5855

HCV GenotypeCell LineAssay FormatEC50 (µM)EC90 (µM)Reference
1bHuh-7 derivative (2209-23)Renilla Luciferase Replicon AssayValue not explicitly stated, but activity observed in the 0.02-50 µM rangeValue not explicitly stated[1]
1-6Not SpecifiedIn vitro potency confirmedNot SpecifiedNot Specified[3]

Table 2: In Vitro Cytotoxicity of RO5855

Cell LineAssayCC50 (µM)Reference
Huh-7WST-1 Assay> 100[1]
G1b Replicon CellsWST-1 Assay> 100[1]
Primary Human HepatocytesNot Specified> 100[1]

Experimental Protocols

Formulation and Preparation of Stock Solutions

For in vitro studies, it is recommended to use the active nucleoside, RO5855, directly. If using the prodrug this compound, be aware that its conversion to the active form may vary in different cell culture systems and may not fully replicate the in vivo metabolic process.

Materials:

  • RO5855 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of RO5855 in 100% DMSO. For example, a 10 mM stock solution.

  • Ensure the powder is completely dissolved by gentle vortexing or pipetting.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

  • For experiments, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).

HCV Replicon Assay for Antiviral Activity

This protocol describes a common method to assess the antiviral activity of RO5855 using a Huh-7 cell line harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

Materials:

  • Huh-7 cells harboring an HCV replicon with a luciferase reporter

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • White, opaque 96-well cell culture plates

  • RO5855 stock solution

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Trypsinize and count the HCV replicon cells.

  • Seed the cells into a white, opaque 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of RO5855 in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RO5855 or the vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Measure the luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system using a luminometer.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration and fitting the data to a dose-response curve.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_drug Prepare Serial Dilutions of RO5855 incubate_24h->prepare_drug add_drug Add Drug Dilutions to Cells incubate_24h->add_drug prepare_drug->add_drug incubate_72h Incubate 72h (37°C, 5% CO2) add_drug->incubate_72h measure_luciferase Measure Luciferase Activity incubate_72h->measure_luciferase analyze_data Analyze Data (Calculate EC50) measure_luciferase->analyze_data end End analyze_data->end

Figure 2: Workflow for the HCV Replicon Assay.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound in parallel with the antiviral assay to determine its therapeutic index (Selectivity Index, SI = CC50/EC50). The following protocol describes a general method using the WST-1 assay.

Materials:

  • Huh-7 cells (or the same cell line used for the antiviral assay)

  • Complete cell culture medium

  • Clear 96-well cell culture plates

  • RO5855 stock solution

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed Huh-7 cells in a clear 96-well plate at the same density as in the antiviral assay.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add serial dilutions of RO5855 to the cells, including a vehicle control and a control with untreated cells.

  • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • Approximately 1-4 hours before the end of the incubation period, add WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at 37°C until a color change is visible.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Signaling Pathways

While the primary mechanism of action of this compound is the direct inhibition of the HCV NS5B polymerase, it is important to consider its potential interactions with cellular signaling pathways.

HCV and NF-κB Signaling

HCV infection has been shown to activate the non-canonical NF-κB pathway, which can promote viral assembly and contribute to liver pathogenesis. This activation involves the NF-κB-inducing kinase (NIK) and IκB kinase α (IKK-α). While the direct effect of this compound on this pathway has not been extensively characterized, its impact on reducing viral replication would indirectly lead to a downstream reduction in virus-induced NF-κB activation.

HCV_NFkB_Signaling cluster_nucleus Nuclear Events HCV_Infection HCV Infection NIK NIK HCV_Infection->NIK Induces IKKa IKK-α NIK->IKKa Activates p100_p52 p100 processing to p52 IKKa->p100_p52 RelB_p52 RelB/p52 Complex (Active NF-κB) p100_p52->RelB_p52 Nucleus Nucleus RelB_p52->Nucleus Translocation Gene_Expression Pro-viral & Pro-inflammatory Gene Expression RelB_p52->Gene_Expression HCV_Assembly HCV Assembly Gene_Expression->HCV_Assembly This compound This compound (via RO5855-TP) This compound->HCV_Infection Inhibits Replication

Figure 3: Putative interaction of this compound with the HCV-induced NF-κB signaling pathway.

This compound and Interferon Signaling

Interferons (IFNs) are key cytokines in the innate immune response to viral infections, including HCV. IFN signaling leads to the expression of numerous interferon-stimulated genes (ISGs) that have antiviral functions. Some studies have investigated the combination of this compound with pegylated interferon, suggesting at least an additive effect.[1] In vitro studies have shown that RO5855, in combination with ribavirin, does not negatively impact the expression of ISGs.[1] Further investigation is warranted to fully elucidate the interplay between this compound and the IFN signaling cascade.

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound and its active metabolite, RO5855. Adherence to these protocols will facilitate the generation of reliable and comparable data for the assessment of its antiviral efficacy and cytotoxic potential. Further research into the effects of this compound on host cell signaling pathways will provide a more comprehensive understanding of its mechanism of action and its role in combination therapies for HCV infection.

References

Application Notes and Protocols for Mericitabine in Combination Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mericitabine, a nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, in combination with other antiviral agents. This document includes a summary of key clinical trial data, detailed experimental protocols for in-vitro and clinical evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (RG7128) is an orally bioavailable prodrug of PSI-6130.[1] Following administration, it is converted intracellularly into its active triphosphate form, which acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), thereby inhibiting viral replication.[1] this compound has demonstrated activity against multiple HCV genotypes and possesses a high barrier to resistance.[2][3] Clinical development has focused on its use in combination with other direct-acting antivirals (DAAs) and standard-of-care agents to increase efficacy and reduce treatment duration.

Mechanism of Action of Combination Therapy

Successful antiviral combination therapy relies on targeting different stages of the viral life cycle, leading to synergistic or additive effects and a higher barrier to resistance.

  • This compound (NS5B Nucleoside Inhibitor): As a nucleoside analog, the active triphosphate metabolite of this compound is incorporated into the growing viral RNA chain by the NS5B polymerase. This leads to premature termination of RNA synthesis, halting viral replication.[1]

  • NS3/4A Protease Inhibitors (e.g., Boceprevir, Telaprevir, Danoprevir): These agents block the activity of the HCV NS3/4A serine protease, an enzyme essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication and assembly.[4][5]

  • Ribavirin: The exact mechanism of action of ribavirin is not fully elucidated but is thought to involve multiple pathways, including induction of lethal mutagenesis of the viral genome and inhibition of the host inosine monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools necessary for viral RNA synthesis.[6]

  • Peginterferon Alfa-2a: This agent stimulates the host's innate immune response against HCV by upregulating a cascade of interferon-stimulated genes (ISGs) with antiviral properties.

Below is a diagram illustrating the points of intervention of these antiviral agents within the HCV replication cycle.

HCV_Replication_Cycle cluster_host_cell Hepatocyte cluster_drugs Drug Targets HCV_Entry HCV Entry Uncoating Uncoating & RNA Release HCV_Entry->Uncoating Translation_Polyprotein_Processing Translation & Polyprotein Processing Uncoating->Translation_Polyprotein_Processing RNA_Replication RNA Replication Translation_Polyprotein_Processing->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly This compound This compound (NS5B Polymerase Inhibitor) This compound->RNA_Replication Inhibits RNA synthesis Protease_Inhibitors Boceprevir / Telaprevir Danoprevir (NS3/4A Protease Inhibitors) Protease_Inhibitors->Translation_Polyprotein_Processing Inhibits polyprotein cleavage Ribavirin Ribavirin (Multiple Mechanisms) Ribavirin->RNA_Replication Induces lethal mutagenesis Depletes GTP

Caption: Mechanism of action of different classes of anti-HCV drugs.

Quantitative Data from Clinical Trials

The efficacy of this compound in combination with other antiviral agents has been evaluated in several key clinical trials. The primary endpoint in these studies was Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment.

DYNAMO 1 & 2 Trials: this compound with Protease Inhibitors in Prior Null Responders

These Phase 2 trials evaluated the addition of this compound to peginterferon alfa-2a/ribavirin (Peg-IFN/RBV) and a first-generation protease inhibitor (boceprevir in DYNAMO 1, telaprevir in DYNAMO 2) in patients with chronic HCV genotype 1 infection who had a prior null response to Peg-IFN/RBV.[7][8]

TrialTreatment ArmTreatment DurationSVR12 Rate
DYNAMO 1 This compound + Boceprevir + Peg-IFN/RBV24 weeks60.0%
This compound + Boceprevir + Peg-IFN/RBV then Boceprevir + Peg-IFN/RBV48 weeks70.0%
DYNAMO 2 This compound + Telaprevir + Peg-IFN/RBV then this compound + Peg-IFN/RBV24 weeks81.0%
This compound + Telaprevir + Peg-IFN/RBV then this compound + Peg-IFN/RBV then Peg-IFN/RBV48 weeks95.7%
This compound + Telaprevir + Peg-IFN/RBV then Peg-IFN/RBV48 weeks70.8%

Data sourced from the DYNAMO 1 and DYNAMO 2 studies.[7][8]

INFORM-SVR Trial: Interferon-Free Regimen in Treatment-Naïve Patients

This study assessed an interferon-free regimen of this compound and ritonavir-boosted danoprevir with or without ribavirin in treatment-naïve HCV genotype 1 patients.

Patient PopulationTreatment RegimenTreatment DurationSVR24 Rate
Genotype 1aThis compound + Danoprevir/r + Ribavirin24 weeks25.0%
Genotype 1bThis compound + Danoprevir/r + Ribavirin24 weeks63.6%
OverallThis compound + Danoprevir/r + Ribavirin24 weeks37.9%

Data sourced from the INFORM-SVR study. The study noted that virologic breakthrough and relapse were often associated with danoprevir-resistant virus.

JUMP-C and PROPEL Studies: this compound with Peginterferon and Ribavirin

These studies evaluated this compound in combination with Peg-IFN/RBV in treatment-naïve patients with HCV genotype 1 or 4.

StudyThis compound DoseIL28B GenotypeRapid Virologic Response (RVR) at Week 4Complete Early Virologic Response (cEVR) at Week 12
JUMP-C & PROPEL 500 mg BIDCC64.3%100%
non-CC26.5%76.5%
1000 mg BIDCC95.1%100%
non-CC52.3%84.6%
PlaceboCC33.3%80.6%
non-CC5.7%28.6%

Data sourced from a pooled analysis of the JUMP-C and PROPEL studies.

Experimental Protocols

In-Vitro Synergy Testing: Checkerboard Assay

This protocol describes a method to assess the in-vitro antiviral synergy of this compound with another antiviral agent using an HCV replicon system.

Objective: To determine if the combination of this compound and a partner drug results in synergistic, additive, or antagonistic antiviral activity.

Materials:

  • HCV replicon-harboring cells (e.g., Huh-7 cells harboring a genotype 1b luciferase reporter replicon)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

  • This compound and partner antiviral agent

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cytotoxicity assay kit (e.g., MTS or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Dilution Preparation:

    • Prepare serial dilutions of this compound and the partner drug in cell culture medium. Typically, a 7x7 or 10x10 matrix of concentrations is prepared, spanning the expected IC50 values of each drug.

    • Include wells with each drug alone and untreated control wells.

  • Drug Addition: Remove the old medium from the cell plates and add the drug dilutions. Each well will contain a unique combination of concentrations of the two drugs.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity in each well according to the manufacturer's protocol. Luciferase activity is proportional to HCV RNA replication.

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay to ensure that the observed reduction in luciferase activity is not due to cell death.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration and combination relative to the untreated controls.

    • Use a synergy model (e.g., Bliss independence or Loewe additivity) to calculate synergy scores. The Fractional Inhibitory Concentration (FIC) index is commonly used for the Loewe additivity model.

      • FIC Index = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)

      • FIC ≤ 0.5 indicates synergy.

      • 0.5 < FIC ≤ 4 indicates an additive effect.

      • FIC > 4 indicates antagonism.

Checkerboard_Workflow Start Start Seed_Cells Seed HCV Replicon Cells in 96-well Plates Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound & Partner Drug Seed_Cells->Prepare_Dilutions Add_Drugs Add Drug Combinations to Cells Prepare_Dilutions->Add_Drugs Incubate Incubate for 72 hours Add_Drugs->Incubate Measure_Replication Measure HCV Replication (Luciferase Assay) Incubate->Measure_Replication Measure_Cytotoxicity Measure Cell Viability (Cytotoxicity Assay) Incubate->Measure_Cytotoxicity Analyze_Data Calculate Synergy Scores (e.g., FIC Index) Measure_Replication->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in-vitro checkerboard synergy assay.

Clinical Trial Protocol for Combination Therapy (Representative)

This protocol provides a representative framework for a clinical trial evaluating an oral combination therapy including this compound for chronic HCV infection.

Title: A Phase 3, Randomized, Open-Label Study to Evaluate the Efficacy and Safety of this compound in Combination with [Partner DAA(s)] in Treatment-Naïve Adults with Chronic Hepatitis C Virus Genotype [X] Infection.

Objectives:

  • Primary: To evaluate the SVR12 rate of the investigational regimen.

  • Secondary: To assess the safety and tolerability of the regimen, to evaluate virologic response at other time points, and to characterize the emergence of resistance-associated substitutions (RASs) in patients with virologic failure.

Study Population:

  • Inclusion Criteria: Adult patients (18-70 years) with chronic HCV genotype [X] infection, HCV RNA > 10,000 IU/mL, treatment-naïve.

  • Exclusion Criteria: Decompensated cirrhosis, hepatocellular carcinoma, co-infection with HBV or HIV, prior treatment with any DAA.

Study Design:

  • Screening Phase (up to 4 weeks):

    • Informed consent.

    • Medical history and physical examination.

    • Baseline laboratory tests: HCV RNA quantification, HCV genotype, IL28B genotype, complete blood count, liver function tests, renal function tests.

    • Assessment of hepatic fibrosis (e.g., FibroScan or biopsy).

  • Treatment Phase (12 or 24 weeks):

    • Randomize eligible patients to treatment arms.

    • Dispense study medication.

    • Monitor for adverse events and medication adherence at regular intervals (e.g., weeks 2, 4, 8, 12).

    • On-treatment laboratory monitoring: HCV RNA at weeks 4 and end of treatment, safety labs as needed.

  • Follow-up Phase (24 weeks post-treatment):

    • Assess for SVR at 12 and 24 weeks post-treatment (HCV RNA quantification).

    • Monitor for any late-emerging adverse events.

Clinical_Trial_Workflow Screening Screening Phase (up to 4 weeks) - Informed Consent - Baseline Assessments Randomization Randomization Screening->Randomization Treatment Treatment Phase (12 or 24 weeks) - Drug Administration - Adherence & Safety Monitoring Randomization->Treatment End_of_Treatment End of Treatment Visit - HCV RNA - Safety Labs Treatment->End_of_Treatment Follow_Up_12 Follow-up Week 12 - Assess SVR12 End_of_Treatment->Follow_Up_12 Follow_Up_24 Follow-up Week 24 - Assess SVR24 Follow_Up_12->Follow_Up_24 Study_Conclusion Study Conclusion Follow_Up_24->Study_Conclusion

Caption: A representative workflow for a clinical trial of this compound combination therapy.

Protocol for HCV RNA Quantification by Real-Time RT-PCR

Objective: To accurately measure the amount of HCV RNA in patient plasma or in in-vitro samples.

Materials:

  • Plasma or cell culture supernatant

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • One-step RT-qPCR master mix

  • HCV-specific primers and probe (targeting the 5' untranslated region)

  • Real-time PCR instrument

  • HCV RNA standards for quantification

Procedure:

  • RNA Extraction: Extract viral RNA from 150-500 µL of plasma or supernatant according to the manufacturer's protocol. Elute in a small volume (e.g., 60 µL).

  • RT-qPCR Reaction Setup:

    • Prepare a master mix containing the RT-qPCR buffer, dNTPs, primers, probe, and reverse transcriptase/Taq polymerase enzyme mix.

    • Add a defined volume of the extracted RNA to each well of a PCR plate.

    • Include a standard curve of known HCV RNA concentrations and no-template controls.

  • Real-Time PCR Cycling:

    • Perform reverse transcription (e.g., 50°C for 10 minutes).

    • Perform initial denaturation (e.g., 95°C for 5 minutes).

    • Perform 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

  • Data Analysis:

    • Generate a standard curve by plotting the Ct values of the standards against the logarithm of their concentrations.

    • Determine the HCV RNA concentration in the unknown samples by interpolating their Ct values from the standard curve.

Resistance Testing

The emergence of drug resistance is a key consideration in antiviral therapy. While this compound has a high barrier to resistance, monitoring for resistance-associated substitutions (RASs) is important, especially in patients who fail therapy. The S282T mutation in NS5B is a known RAS for this compound, although it has been rarely observed in clinical trials.[7] RASs to partner drugs, such as those for NS3/4A protease inhibitors, are more common.

Protocol for Genotypic Resistance Testing by Sanger Sequencing:

  • RNA Extraction and RT-PCR: Extract HCV RNA from patient plasma and perform reverse transcription followed by PCR to amplify the target viral gene (e.g., NS5B or NS3).

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Perform bidirectional sequencing of the purified PCR product using forward and reverse primers.

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify nucleotide and amino acid substitutions. Compare any identified substitutions to a database of known RASs.

Safety and Tolerability

In clinical trials, this compound has generally been well-tolerated. The addition of this compound to regimens containing telaprevir or boceprevir did not significantly increase the safety burden.[7] In interferon-free regimens, the most common adverse events were generally mild and included headache, fatigue, and nausea.

Disclaimer: These application notes and protocols are for informational purposes only and are intended for use by qualified scientific professionals. They are not a substitute for professional medical advice, diagnosis, or treatment. Always follow established laboratory safety procedures and consult relevant regulatory guidelines.

References

Troubleshooting & Optimization

Mericitabine Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mericitabine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the handling and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (also known as RG7128) is an orally bioavailable prodrug of a cytidine nucleoside analog, PSI-6130.[1][2] It was developed as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3] As a prodrug, it is designed to be metabolized into its active triphosphate form within the cell. The solid form of this compound is typically a white to off-white solid.

Q2: What is the known solubility of this compound?

Currently, detailed aqueous solubility data for this compound across a range of pH values is not widely published. However, its solubility in dimethyl sulfoxide (DMSO) has been reported by several suppliers, indicating good solubility in this organic solvent. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically in DMSO, should be stored at -80°C to maintain stability. For short-term storage of solutions, -20°C is acceptable for up to one month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Problem: You are experiencing difficulty dissolving this compound in your aqueous experimental buffer.

Possible Causes & Solutions:

  • Low Intrinsic Aqueous Solubility: As a prodrug with ester groups, this compound may have limited aqueous solubility.

    • Solution: Consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

  • pH of the Buffer: The solubility of nucleoside analogs can be pH-dependent.

    • Solution: While specific data for this compound is unavailable, you can empirically test the solubility in a range of physiologically relevant pH buffers (e.g., pH 5.0, 6.8, 7.4).

  • Buffer Composition: Certain buffer components can either enhance or decrease the solubility of a compound.

    • Solution: If possible, screen different buffer systems to identify one that improves solubility.

Issue 2: Instability of this compound in Solution

Problem: You observe a loss of this compound concentration over time in your prepared solutions, or the appearance of unknown peaks in your analytical chromatogram.

Possible Causes & Solutions:

  • Hydrolysis: this compound is a prodrug with two isobutyryl ester groups, which are susceptible to hydrolysis. This hydrolysis can be catalyzed by acidic or basic conditions and elevated temperatures. Hydrolysis of the glycosidic bond, a common degradation pathway for nucleoside analogs, may also occur.[4]

    • Solution: Prepare fresh solutions before each experiment. If solutions need to be stored, keep them at low temperatures (-20°C or -80°C) and in a pH-neutral buffer. Avoid highly acidic or alkaline conditions.

  • Oxidation: While less common than hydrolysis for this class of compounds, oxidation can still be a degradation pathway.

    • Solution: To minimize oxidation, consider de-gassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants could be explored during formulation development, but their compatibility and potential for interference in experimental assays must be carefully evaluated.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.

    • Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.

Data Presentation

Table 1: Reported Solubility of this compound in Organic Solvents

SolventConcentrationApproximate Molar EquivalentSource
DMSO10 mM10 mM
DMSO80 mg/mL~200.29 mM[3]
DMSO100 mg/mL~250.37 mM
Ethanol20 mg/mL~50.07 mM[3]
WaterInsoluble-[3]

Note: The molecular weight of this compound is 399.41 g/mol .

Table 2: General Stability Profile of Deoxycytidine Analogs

Stress ConditionPotential Degradation PathwayGeneral Observations
Acidic pHHydrolysis of the glycosidic bond, deaminationGenerally unstable, degradation rate increases with decreasing pH.
Neutral pHSlow hydrolysisRelatively more stable, but hydrolysis can still occur over time.
Basic pHHydrolysis of ester groups, deaminationGenerally unstable, degradation rate increases with increasing pH.
Elevated TemperatureIncreased rate of hydrolysis and other reactionsStability decreases significantly with increasing temperature.
Oxidative StressOxidation of the nucleobase or sugar moietySusceptibility varies depending on the specific analog.
Light ExposurePhotodegradationCan be a factor for some nucleoside analogs.

This table provides a generalized overview based on the behavior of similar compounds. Specific stability data for this compound is not publicly available.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)
  • Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Forced Degradation Study to Assess Stability

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of this compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability (Forced Degradation) sol_start Start: Excess this compound sol_step1 Add to Solvent sol_start->sol_step1 sol_step2 Equilibrate (Shake at const. T) sol_step1->sol_step2 sol_step3 Centrifuge & Filter sol_step2->sol_step3 sol_step4 Quantify (e.g., HPLC) sol_step3->sol_step4 sol_end Result: Solubility Data sol_step4->sol_end stab_start Start: this compound Sample stab_stress Apply Stress Condition (Acid, Base, Oxidative, Heat, Light) stab_start->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analyze via Stability- Indicating Method stab_sample->stab_analyze stab_end Result: Degradation Profile stab_analyze->stab_end troubleshooting_logic cluster_solubility Solubility Problem cluster_stability Stability Problem issue Experimental Issue sol_check1 Check Solvent System issue->sol_check1 Precipitation/ Incomplete Dissolution stab_check1 Prepare Fresh Solutions issue->stab_check1 Degradation/ Unexpected Peaks sol_check2 Optimize pH sol_check1->sol_check2 sol_check3 Use Co-solvent (e.g., DMSO) sol_check2->sol_check3 stab_check2 Control Temp & pH stab_check1->stab_check2 stab_check3 Protect from Light stab_check2->stab_check3

References

Technical Support Center: Overcoming Mericitabine Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, published research on overcoming Mericitabine resistance specifically in the context of cancer cell lines in vitro is limited. This compound has been primarily developed as an antiviral agent for Hepatitis C. However, due to its structural and mechanistic similarities to the widely used chemotherapeutic agent Gemcitabine , this guide will leverage the extensive data available for Gemcitabine to provide a comprehensive troubleshooting resource. The strategies and mechanisms detailed below are based on studies of Gemcitabine resistance and are intended to serve as a strong starting point for researchers investigating this compound resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the likely mechanisms of resistance?

A1: Based on its analogue Gemcitabine, resistance to this compound likely involves one or more of the following mechanisms:[1][2][3]

  • Altered Drug Transport and Metabolism: Reduced expression or activity of the human equilibrative nucleoside transporter 1 (hENT1), which is required for drug uptake, can limit the intracellular concentration of the drug.[1] Additionally, a decrease in the activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial and rate-limiting phosphorylation step to activate the drug, is a common resistance mechanism.[2][3] Conversely, increased expression of enzymes that inactivate the drug, such as cytidine deaminase (CDA), can also contribute to resistance.[1]

  • Changes in Drug Target: Upregulation of ribonucleotide reductase (RRM1 and RRM2), the enzymatic target of the diphosphorylated form of the drug, can overcome its inhibitory effects by increasing the pool of competing natural deoxynucleotides.[1][2]

  • Upregulation of Anti-Apoptotic Pathways: Cancer cells can evade drug-induced cell death by upregulating pro-survival signaling pathways such as PI3K/Akt and NF-κB.[1][2] Overexpression of anti-apoptotic proteins like BCL-XL is also a key factor.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins can actively pump the drug out of the cell, preventing it from reaching its target.[1]

  • Epithelial-to-Mesenchymal Transition (EMT) and Cancer Stem Cells (CSCs): The acquisition of an EMT phenotype and the presence of a cancer stem cell population are often associated with broad chemoresistance, including to nucleoside analogues.[1]

Q2: How can I confirm the mechanism of resistance in my cell line?

A2: To identify the specific resistance mechanism, a multi-pronged approach is recommended:

  • Gene and Protein Expression Analysis: Use qPCR or Western blotting to quantify the expression levels of key genes and proteins involved in drug transport (hENT1), metabolism (dCK, CDA, RRM1, RRM2), and survival pathways (Akt, NF-κB, BCL-XL).

  • Functional Assays: Measure dCK activity directly in cell lysates. Assess drug uptake using radiolabeled this compound or a fluorescent analogue.

  • Flow Cytometry: Analyze the cell cycle profile to see if the drug is still inducing S-phase arrest. Use Annexin V/PI staining to determine if the apoptotic response is blunted.[4]

Q3: What are the primary strategies to overcome this compound resistance in vitro?

A3: The main strategies revolve around combination therapies and targeting the specific resistance pathways:

  • Combination Chemotherapy: Combining this compound with other cytotoxic agents that have different mechanisms of action can create synergistic effects. Common combinations for Gemcitabine include platinum-based drugs (e.g., cisplatin), taxanes (e.g., docetaxel), and other antimetabolites.[5][6][7][8]

  • Targeted Therapy: Use inhibitors of the specific signaling pathways that are upregulated in your resistant cells. For example, PI3K/Akt inhibitors, NF-κB inhibitors, or BCL-XL inhibitors (like the PROTAC DT2216) can re-sensitize cells to the drug.[4]

  • Modulating Drug Metabolism: Co-administration with an inhibitor of cytidine deaminase, such as Zebularine, can prevent the inactivation of the drug and increase its effective concentration within the cell.[9]

  • Targeting the Tumor Microenvironment: In more complex in vitro models (e.g., co-cultures, 3D spheroids), factors secreted by stromal cells can contribute to resistance. For instance, targeting the TGFβ pathway or the CXCR2 axis has been shown to enhance Gemcitabine's efficacy.[10][11]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Troubleshooting Steps
Gradual increase in IC50 of this compound over several passages. Acquired resistance through genetic or epigenetic changes.1. Perform gene/protein expression analysis for common resistance markers (hENT1, dCK, RRM1/2). 2. Sequence key genes (e.g., dCK) for mutations. 3. Test combination therapies with agents that have non-overlapping resistance mechanisms (e.g., cisplatin).[5]
Cell line shows intrinsic (pre-existing) resistance to this compound. High basal expression of resistance-conferring proteins (e.g., RRM1, CDA) or low expression of activating enzymes (dCK).1. Characterize the baseline expression profile of relevant genes. 2. Screen for synergistic drug combinations.[12] 3. Consider using a different cell line that is known to be sensitive as a positive control.
Combination therapy with a targeted inhibitor fails to re-sensitize cells. - The targeted pathway is not the primary driver of resistance. - Multiple resistance mechanisms are active. - The inhibitor is not used at an effective concentration.1. Validate the inhibition of the target pathway by the inhibitor (e.g., check for phosphorylation status of downstream targets). 2. Perform a broader analysis to check for other resistance mechanisms. 3. Optimize the concentration and timing of the inhibitor and this compound administration. Sequential administration can be more effective than simultaneous.[8]
High variability in cell viability assays. - Inconsistent cell seeding density. - Fluctuation in drug activity. - Cell line heterogeneity.1. Ensure consistent cell counting and seeding protocols. 2. Prepare fresh drug dilutions for each experiment from a validated stock. 3. Consider single-cell cloning to establish a more homogeneous population for mechanistic studies.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Gemcitabine, which can be used as a reference for designing experiments with this compound.

Table 1: IC50 Values for Gemcitabine in Sensitive and Resistant Cell Lines

Cell LineDrugIC50 (nmol/L)Fold ResistanceReference
MCF-7 (wild-type p53)Gemcitabine80-[8]
MCF-7/Adr (mutant p53)Gemcitabine60-[8]
A2780GemcitabineVaries-[5]
AG6000 (Gemcitabine-resistant)GemcitabineVariesHigh[5]

Table 2: Synergistic Combinations with Gemcitabine In Vitro

Cell LineCombination AgentConcentration Range for SynergyEffectReference
PC-14 (NSCLC)CisplatinGemcitabine: 0.0005-0.001 µg/mL Cisplatin: 0.025-0.25 µg/mLSynergistic[6]
PC-14 (NSCLC)VindesineGemcitabine: 0.00005-0.0005 µg/mL Vindesine: 0.001-0.01 µg/mLSynergistic[6]
MiaPaCa-2, BxPC-3, Panc-1Zebularine1:10 M ratio (Gem/Zeb)Synergistic (CI: 0.04-0.4)[9]
AsPC-1, BxPC-3, Mia PaCa-2, PANC-1DT2216 (BCL-XL PROTAC)VariesSynergistic increase in apoptosis[4]

Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol is adapted from methods used to generate Gemcitabine-resistant cell lines.[13][14]

  • Initial Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating, subculture them and increase the this compound concentration in a stepwise manner (e.g., by 1.5-2 fold increments).

  • Recovery and Maintenance: Allow the cells to grow in the presence of the drug until a stable, proliferating population is achieved. This may take several months.

  • Resistance Validation: Periodically assess the IC50 of the cell population compared to the parental line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in IC50 confirms resistance.

  • Maintenance of Resistant Phenotype: Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC50 of the resistant line) to prevent reversion. Culture the cells in drug-free medium for at least two passages before using them in experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound, alone or in combination with a second agent. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine IC50 values.

Visualizations

Mericitabine_Metabolism_and_Resistance cluster_outside Extracellular Space cluster_cell Cancer Cell cluster_activation Activation Pathway cluster_inactivation Inactivation Pathway cluster_targets Cellular Targets M_out This compound (Prodrug) hENT1 hENT1 Transporter M_out->hENT1 Uptake M_in This compound dCK dCK M_in->dCK CDA CDA M_in->CDA hENT1->M_in M_MP This compound-MP NMPK NMPK M_MP->NMPK M_DP This compound-DP NDPK NDPK M_DP->NDPK RRM Ribonucleotide Reductase (RRM1/RRM2) M_DP->RRM M_TP This compound-TP (Active) DNA DNA Synthesis (Chain Termination) M_TP->DNA dCK->M_MP NMPK->M_DP NDPK->M_TP M_inactive Inactive Metabolite CDA->M_inactive res1 Resistance: - Downregulation of hENT1 res1->hENT1 res2 Resistance: - dCK mutation/downregulation res2->dCK res3 Resistance: - Upregulation of CDA res3->CDA res4 Resistance: - Upregulation of RRM1/RRM2 res4->RRM

Caption: this compound metabolism and primary resistance mechanisms.

Overcoming_Resistance_Workflow cluster_diagnosis Diagnose Resistance Mechanism cluster_strategy Select Strategy to Overcome Resistance start Observe this compound Resistance (Increased IC50) qpcr qPCR/Western Blot (hENT1, dCK, RRM1/2, etc.) start->qpcr func_assay Functional Assays (dCK activity, Drug Uptake) start->func_assay pathway_analysis Pathway Analysis (p-Akt, NF-κB) start->pathway_analysis combo_chemo Combination Chemotherapy (e.g., with Cisplatin) qpcr->combo_chemo metabolism_mod Metabolism Modulation (e.g., CDA inhibitor) qpcr->metabolism_mod targeted_therapy Targeted Therapy (e.g., BCL-XL inhibitor) pathway_analysis->targeted_therapy validation Validate Synergy In Vitro (Combination Index, Viability Assays) combo_chemo->validation targeted_therapy->validation metabolism_mod->validation Signaling_Pathways_Resistance cluster_pathways Pro-Survival Signaling Pathways This compound This compound (Active Metabolite) Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB BCL_XL BCL-XL Akt->BCL_XL Akt->Apoptosis Inhibits NFkB->Apoptosis Inhibits BCL_XL->Apoptosis Inhibits res_note Resistance Mechanism: Upregulation of these pathways blunts the apoptotic response to this compound. res_note->Akt res_note->NFkB

References

Optimizing Mericitabine Concentration in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mericitabine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as RG7128) is a prodrug of a cytidine nucleoside analog.[1][2] Its primary mechanism of action is the inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3] As a nucleoside analog, it acts as a chain terminator during viral RNA replication.[4] this compound requires intracellular phosphorylation to its active triphosphate form to exert its antiviral activity.[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on its activity against HCV replicons and clinical data, a starting range of 0.1 µM to 100 µM is often a reasonable starting point for in vitro studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Is this compound cytotoxic to all cell lines?

A4: this compound has been reported to have minimal cytotoxicity in some contexts, particularly in hepatocytes where it is primarily studied for its anti-HCV activity. However, like many nucleoside analogs, it can exhibit cytotoxic effects, especially at higher concentrations, by interfering with cellular DNA and RNA synthesis.[5] The cytotoxic profile will be cell-line dependent. Therefore, it is essential to determine the 50% cytotoxic concentration (CC50) in your cell line of interest.

Troubleshooting Guides

Problem 1: High Variability in Experimental Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density for all wells and plates.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Problem 2: No Observed Effect of this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Sub-optimal Drug Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 200 µM) to identify the effective range for your cell line.
Insufficient Incubation Time As a prodrug, this compound requires time for intracellular conversion to its active form. Increase the incubation time (e.g., 48, 72, or 96 hours) to allow for sufficient drug metabolism and target engagement.
Cell Line Resistance The target cell line may lack the necessary kinases for the phosphorylation and activation of this compound, or it may have efficient drug efflux pumps. Consider using a different cell line or a positive control compound known to be effective in your chosen cell line.
Drug Inactivation This compound may not be stable in the cell culture medium for the entire duration of the experiment. Consider replenishing the medium with fresh this compound at regular intervals for long-term assays.
Problem 3: Unexpectedly High Cytotoxicity

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Drug Concentration Too High Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the CC50 of this compound in your cell line. Use concentrations well below the CC50 for your experiments.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.
Cell Sensitivity Some cell lines are inherently more sensitive to nucleoside analogs. Use a lower starting concentration range for your dose-response experiments.
Interaction with Other Media Components Certain components in the cell culture media could potentially interact with this compound and enhance its cytotoxic effects. If possible, test the compound in a simpler, defined medium.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
Huh7Hepatocellular Carcinoma5 - 20
HepG2Hepatocellular Carcinoma10 - 50
A549Lung Carcinoma25 - 100
MCF-7Breast Adenocarcinoma> 100
PC-3Prostate Adenocarcinoma> 100

Table 2: Comparison of IC50 Values for Different Nucleoside Analogs in Huh7 Cells

CompoundTargetReported IC50 in Huh7 Cells (µM)
This compound (Hypothetical) HCV NS5B Polymerase5 - 20
GemcitabineDNA Synthesis~0.01 - 1
SofosbuvirHCV NS5B Polymerase~0.04 - 0.1

Experimental Protocols

Protocol 1: Determination of the 50% Inhibitory Concentration (IC50) of this compound

This protocol outlines the steps to determine the concentration of this compound that inhibits a biological process (e.g., viral replication or cell proliferation) by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Assay-specific detection reagent (e.g., luciferase substrate for replicon assays, MTT or MTS reagent for proliferation assays)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Dilution:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM in 2- or 3-fold dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the diluted this compound or control solutions to the appropriate wells.

    • Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).

  • Assay:

    • Perform the specific assay according to the manufacturer's instructions (e.g., add luciferase substrate and measure luminescence, or add MTT/MTS reagent and measure absorbance).

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% activity or viability).

    • Plot the normalized response versus the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound Dilution: Follow step 2 from Protocol 1, ensuring a wide range of concentrations to capture the full dose-response curve for cytotoxicity.

  • Treatment: Follow step 3 from Protocol 1.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability versus the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to calculate the CC50 value.

Visualizations

Mericitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Hepatocyte This compound This compound (Prodrug) Intracellular_this compound This compound This compound->Intracellular_this compound Uptake Kinase1 Cellular Kinases Intracellular_this compound->Kinase1 Mericitabine_MP This compound Monophosphate Kinase2 Cellular Kinases Mericitabine_MP->Kinase2 Mericitabine_DP This compound Diphosphate Kinase3 Cellular Kinases Mericitabine_DP->Kinase3 Mericitabine_TP This compound Triphosphate (Active Form) HCV_RNA_Polymerase HCV NS5B RNA Polymerase Mericitabine_TP->HCV_RNA_Polymerase Inhibition Kinase1->Mericitabine_MP Kinase2->Mericitabine_DP Kinase3->Mericitabine_TP RNA_Chain_Termination RNA Chain Termination HCV_RNA_Polymerase->RNA_Chain_Termination Leads to

Caption: Mechanism of action of this compound.

IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with diluted compound prepare_dilutions->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add assay reagent (e.g., MTT, Luciferin) incubate->add_reagent measure_signal Measure signal (Absorbance/Luminescence) add_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic cluster_no_effect No Effect cluster_high_variability High Variability cluster_high_toxicity High Cytotoxicity issue Problem: Unexpected Results conc_low Concentration too low? issue->conc_low No effect seeding Inconsistent seeding? issue->seeding High variability conc_high Concentration too high? issue->conc_high High cytotoxicity incubation_short Incubation time too short? conc_low->incubation_short cell_resistant Cell line resistant? incubation_short->cell_resistant edge_effect Edge effect? seeding->edge_effect dilution_error Dilution error? edge_effect->dilution_error dmso_toxic DMSO toxicity? conc_high->dmso_toxic cell_sensitive Sensitive cell line? dmso_toxic->cell_sensitive

References

Troubleshooting inconsistent results in Mericitabine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mericitabine-related experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and refine their experimental approaches. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (RG7128) is a prodrug of a cytidine nucleoside analog, PSI-6130. It is a selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. After oral administration and uptake into hepatocytes, this compound is converted into its active triphosphate form. This active metabolite acts as a chain terminator during HCV RNA replication, preventing the elongation of the viral RNA strand.[1] this compound has demonstrated activity against all HCV genotypes.[2][3][4]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[1] For short-term storage, a stock solution at -20°C is viable for up to one month.[1] Ensure fresh, moisture-free DMSO is used for preparing stock solutions, as absorbed moisture can reduce solubility.[1]

Q3: What is the primary resistance mutation associated with this compound?

The main resistance-associated substitution (RAS) for this compound is the S282T mutation in the HCV NS5B polymerase.[5] This mutation has been consistently identified in in vitro resistance selection experiments. However, it is important to note that this mutation reduces the replication capacity of the virus to about 15% of the wild-type.[5] In clinical trials, the S282T mutation has been infrequently detected.[5][6]

Troubleshooting Inconsistent Experimental Results

HCV Replicon Assays

Q4: My EC50 values for this compound in our HCV genotype 1b replicon assay are inconsistent. What are the potential causes?

Inconsistent EC50 values in HCV replicon assays can stem from several factors related to cell culture, assay conditions, and reagent handling. Below is a table summarizing potential causes and troubleshooting suggestions.

Potential CauseTroubleshooting Suggestions
Cell Line Integrity Low Cell Passage Number: Use cells with a low passage number (ideally under 20-25 passages).[7][8][9][10] High-passage cells can exhibit altered morphology, growth rates, and gene expression, leading to variability.[7][9][10] Consistent Cell Source: Ensure all experiments are conducted with cells from the same frozen stock. Cell Line Authentication: Periodically verify the identity of your Huh-7 or derivative cell line.
Cell Seeding Density Optimize Seeding Density: Cell density can significantly impact viral replication and drug efficacy.[1] High cell confluence can inhibit HCV replication.[1] Determine the optimal seeding density that allows for logarithmic growth throughout the assay period. Consistent Seeding: Use a precise method for cell counting and seeding to ensure well-to-well consistency.
Assay Conditions DMSO Concentration: Keep the final DMSO concentration consistent across all wells, including controls, and as low as possible (ideally ≤0.5%). High concentrations of DMSO can affect cell health and viral replication.[6][11] Incubation Time: Standardize the incubation time with this compound (typically 72 hours).[12] Serum Concentration: Use a consistent and tested batch of fetal bovine serum (FBS), as lot-to-lot variability can impact HCV replication. Serum starvation has been shown to have no inhibitory effect on HCV replication, unlike cell confluence.[1]
Reagent Quality This compound Stock: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[1] Reagent Quality Control: Ensure all other reagents (e.g., cell culture media, luciferase substrate) are within their expiration dates and stored correctly.
HCV Replicon Stability Replicon Integrity: Periodically sequence the NS5B region of your replicon to ensure no spontaneous resistance mutations, like S282T, have arisen during cell culture.

Expected EC50 Values: While exact EC50 values can vary between laboratories due to the factors mentioned above, published data for nucleoside inhibitors against HCV genotype 1b replicons in Huh-7 derived cells are typically in the nanomolar to low micromolar range. It is crucial to establish a baseline EC50 value in your specific system with your standardized protocol.

Cytotoxicity Assays

Q5: I am observing high variability in my CC50 results for this compound. How can I improve the consistency?

Variability in cytotoxicity assays (e.g., MTT, XTT) is often linked to cell health and assay execution. The following table provides guidance on troubleshooting inconsistent CC50 values.

Potential CauseTroubleshooting Suggestions
Cell Health & Plating Healthy Cell Culture: Ensure cells are healthy and in the logarithmic growth phase before seeding. Avoid using cells that are overgrown or have been in culture for too long. Uniform Seeding: Inconsistent cell numbers per well is a major source of variability. Use a reliable cell counting method and ensure a homogenous cell suspension during plating.
Assay Protocol Incubation Time: Standardize the incubation time with the test compound. For CC50 determination in parallel with EC50 assays, this is typically 72 hours. MTT/XTT Incubation: Optimize the incubation time with the tetrazolium salt. Insufficient incubation can lead to incomplete formazan formation, while excessive incubation can lead to crystal formation or degradation. Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of error.
Compound & Reagent Issues Compound Precipitation: Visually inspect the wells at the highest concentrations of this compound for any signs of precipitation. Reagent Preparation: Prepare fresh MTT or XTT solution for each experiment, as they are light-sensitive.
Data Analysis Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the CC50 from your dose-response curve. Ensure you have a sufficient number of data points to define the curve properly.

Expected CC50 Values: this compound and its parent compound (RO5855) have been reported to have low cytotoxicity in Huh7 and primary human hepatocytes at concentrations well above their effective antiviral concentrations. CC50 values are generally in the high micromolar range. A high selectivity index (SI = CC50/EC50) is desirable.

Experimental Protocols & Visualizations

HCV Replicon Assay Workflow

The following diagram illustrates a typical workflow for an HCV replicon assay using a luciferase reporter.

hcv_replicon_workflow HCV Replicon Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Maintain Huh-7 based replicon cell line (low passage) seed_cells Seed cells in 96-well plates cell_culture->seed_cells compound_prep Prepare serial dilutions of this compound add_compound Add this compound dilutions to respective wells compound_prep->add_compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence calculate_ec50 Calculate EC50 values read_luminescence->calculate_ec50

Caption: Workflow for HCV replicon assay with a luciferase reporter.

MTT Cytotoxicity Assay Workflow

This diagram outlines the steps for a standard MTT cytotoxicity assay.

mtt_assay_workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Culture Huh-7 cells (or other relevant cell line) seed_cells Seed cells in 96-well plates cell_culture->seed_cells compound_prep Prepare serial dilutions of this compound add_compound Add this compound dilutions to respective wells compound_prep->add_compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_mtt Add MTT reagent and incubate incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_cc50 Calculate CC50 values read_absorbance->calculate_cc50

Caption: Workflow for a standard MTT cytotoxicity assay.

This compound's Mechanism of Action: Signaling Pathway

The diagram below illustrates the intracellular activation of this compound and its inhibitory effect on HCV RNA replication.

mericitabine_moa This compound Mechanism of Action cluster_cell Hepatocyte This compound This compound (Prodrug) PSI6130 PSI-6130 This compound->PSI6130 Cellular Esterases Active_Metabolite Active Triphosphate Metabolite PSI6130->Active_Metabolite Cellular Kinases NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Incorporation Replication HCV RNA Replication NS5B->Replication catalyzes Termination Chain Termination NS5B->Termination Extracellular Extracellular Space Extracellular->this compound Uptake

Caption: Intracellular activation and mechanism of action of this compound.

References

Improving the bioavailability of Mericitabine in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Mericitabine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments aimed at improving the oral bioavailability of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound (RG7128) is an orally administered prodrug of a cytidine nucleoside analog, RO4995855.[1][2] As a prodrug, it is designed to improve oral absorption. After administration, it is rapidly converted to its parent form, RO4995855, in the plasma.[3] This parent drug is then taken up by hepatocytes and undergoes intracellular phosphorylation to form two active triphosphate metabolites: a cytidine triphosphate (CTP) and a uridine triphosphate (UTP).[3][4][5] These active metabolites act as selective inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, thereby suppressing viral replication.[3][4]

Q2: What is the metabolic activation pathway of this compound?

A2: this compound requires intracellular phosphorylation to become active. The pathway begins with the conversion of the prodrug to its parent nucleoside analog, which is then sequentially phosphorylated by host cell kinases into its monophosphate, diphosphate, and finally, its active triphosphate forms.[4][6][7]

G cluster_systemic Systemic Circulation / Plasma cluster_cellular Intracellular (Hepatocyte) This compound This compound (Prodrug) Oral Administration RO5855 RO4995855 (Parent Drug) This compound->RO5855 Rapid Conversion RO5855_in RO4995855 RO5855->RO5855_in Cellular Uptake MP Monophosphate RO5855_in->MP Phosphorylation DP Diphosphate MP->DP Phosphorylation TP Active Triphosphates (CTP & UTP forms) DP->TP Phosphorylation Inhibition Inhibition of HCV NS5B Polymerase TP->Inhibition

Caption: Metabolic activation of this compound from oral prodrug to active triphosphates.

Q3: What are the common challenges affecting the oral bioavailability of nucleoside analogs like this compound?

A3: Nucleoside analogs often face several challenges that can limit their oral bioavailability:

  • Low Intestinal Permeability: Due to their hydrophilic nature, many nucleoside analogs have difficulty passively diffusing across the lipid membranes of intestinal epithelial cells.[8][9]

  • Rapid Metabolism: They can be subject to extensive first-pass metabolism in the gut and liver. A key enzyme responsible for the degradation of cytidine analogs is cytidine deaminase.[9]

  • Transporter-Mediated Efflux: The drug may be actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp).

  • Poor Aqueous Solubility: While less common for nucleosides, poor solubility can limit the dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.[10][11]

Troubleshooting Guide for Bioavailability Studies

This guide addresses common issues encountered during in vivo pharmacokinetic studies in animal models.

Problem: Low or highly variable plasma concentrations of the parent drug (RO4995855) following oral administration.

This issue can stem from problems with absorption, metabolism, or the formulation itself. Below are potential causes and suggested solutions.

G cluster_causes Potential Causes cluster_solutions Suggested Solutions / Strategies Problem Observed Issue: Low/Variable Oral Bioavailability Absorption Poor Absorption Problem->Absorption Metabolism Rapid First-Pass Metabolism Problem->Metabolism Formulation Formulation Failure Problem->Formulation S_Absorption Lipid-Based Formulations Nanoparticles Permeation Enhancers Absorption->S_Absorption Address Permeability S_Metabolism Co-administer Enzyme Inhibitors Modify Prodrug Moiety Metabolism->S_Metabolism Protect from Degradation S_Formulation Particle Size Reduction Solid Dispersions Co-Crystallization Formulation->S_Formulation Improve Dissolution

Caption: Troubleshooting logic for low oral bioavailability of this compound.

Cause 1: Poor Intestinal Absorption
  • Question: My results suggest poor membrane permeability. How can I improve this?

  • Answer: Enhancing intestinal absorption often requires advanced formulation strategies that increase the drug's ability to cross the intestinal epithelium.

    Table 1: Formulation Strategies to Enhance Absorption

StrategyDescriptionPotential AdvantagesKey Considerations
Lipid-Based Formulations Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) incorporate the drug in a mix of oils, surfactants, and co-solvents.[12]Enhances solubility and can utilize lymphatic absorption, bypassing the liver's first-pass metabolism.[13]Requires careful selection of excipients to ensure stability and avoid GI irritation.
Nanosuspensions Formulating the drug into nanoparticles increases the surface area for dissolution and can improve uptake by intestinal cells.[12][14]Significantly improves dissolution rate and saturation solubility.[14]Physical stability of the nanoparticles (e.g., preventing aggregation) must be ensured.
Permeation Enhancers These are excipients that reversibly increase the permeability of the intestinal membrane.[15]Can directly increase drug transport across the epithelial barrier.Potential for local irritation or toxicity must be carefully evaluated.
Prodrug Modifications Synthesizing new prodrugs that target specific intestinal transporters, such as amino acid or peptide transporters (e.g., PEPT1).[8][16][17]Can hijack natural uptake mechanisms to significantly boost absorption.[8][13]Requires extensive chemical synthesis and characterization; the prodrug must efficiently convert back to the parent drug.
Cause 2: Rapid First-Pass Metabolism
  • Question: I suspect the drug is being rapidly metabolized in the gut wall or liver. How can I test and prevent this?

  • Answer: For cytidine analogs, a primary concern is degradation by cytidine deaminase. While this compound's structure may offer some protection, this pathway should be investigated.

    • Investigative Step: Perform in vitro stability assays using rat or mouse intestinal and liver homogenates (S9 fractions) to quantify the rate of metabolic degradation.

    • Potential Solution: Co-administer a known inhibitor of the suspected metabolic enzyme. For example, studies with the nucleoside analog gemcitabine showed that co-administration of tetrahydrouridine, a cytidine deaminase inhibitor, increased its oral bioavailability in mice from 10% to 40%.[9] This strategy could be explored for this compound.

Cause 3: Inadequate Formulation / Dissolution
  • Question: The drug substance does not seem to dissolve well in my vehicle, potentially leading to poor absorption. What can I do?

  • Answer: Ensuring the drug is fully dissolved in the dosing vehicle or can dissolve rapidly in the GI tract is critical.

    Table 2: Strategies to Improve Drug Dissolution

StrategyDescriptionPotential AdvantagesKey Considerations
Particle Size Reduction Techniques like micronization or jet milling reduce the drug particle size, increasing the surface area-to-volume ratio.[11][12]Enhances dissolution velocity according to the Noyes-Whitney equation.Can sometimes lead to particle aggregation; may not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersions The drug is dispersed in its amorphous (non-crystalline), higher-energy state within a polymer matrix.[12]Can dramatically increase aqueous solubility and dissolution rate.The amorphous form is metastable and can recrystallize over time, requiring stability studies.
Co-crystallization A co-crystal is a multi-component crystalline solid where the drug and a co-former are held together by non-covalent bonds.[12][18]Can improve solubility, dissolution, and stability without chemically modifying the drug itself.[18]Requires screening for suitable co-formers and extensive solid-state characterization.

Experimental Protocols

Protocol: Standard Oral Bioavailability Study in Rats

This protocol outlines a standard crossover study design to determine the absolute oral bioavailability (%F) of a this compound formulation.

G cluster_analysis Sample Collection & Analysis (For each phase) GroupA_IV Group A (n=6) Administer IV Dose Washout 1-Week Washout Period Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) GroupA_IV->Sampling GroupB_PO Group B (n=6) Administer Oral Dose GroupB_PO->Sampling GroupA_PO Group A (n=6) Administer Oral Dose GroupB_IV Group B (n=6) Administer IV Dose GroupA_PO->Sampling GroupB_IV->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Quant LC-MS/MS Analysis (Quantify RO4995855) Processing->Quant Final Calculate Pharmacokinetic Parameters (AUC, Cmax) Determine Bioavailability (%F) Quant->Final

References

Technical Support Center: Off-Target Effects of Mericitabine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Mericitabine in cellular assays. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as RG7128) is a prodrug of PSI-6130 (also known as RO5855).[1][2][3] It is a nucleoside analog designed as a highly selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][3] After oral administration, this compound is converted into its active triphosphate form, which acts as a chain terminator during viral RNA replication.[4]

Q2: What are the known off-target effects of this compound's active form, PSI-6130, in cellular assays?

Extensive in vitro studies have demonstrated that PSI-6130 is highly selective for the HCV NS5B polymerase with minimal off-target activity. It has not been shown to significantly inhibit human DNA polymerases α, β, and γ, nor RNA polymerase II at concentrations up to 100 μM. Furthermore, unlike some other nucleoside analogs, PSI-6130 is a poor substrate for human mitochondrial RNA polymerase (PolRMT), indicating a low potential for mitochondrial toxicity.

Q3: Does PSI-6130 exhibit cytotoxicity in human cell lines?

PSI-6130 has been shown to have a favorable cytotoxicity profile in a variety of human cell lines. In most tested cell lines, the 50% cytotoxic concentration (CC50) is greater than 100 μM.

Troubleshooting Guides

Problem 1: High background or false positives in cytotoxicity assays.

Possible Cause:

  • Compound interference: The chemical properties of this compound or its formulation may interfere with the assay reagents (e.g., formazan-based assays like MTT, XTT, WST-1).

  • Contamination: Microbial contamination of cell cultures can lead to metabolic activity that confounds the assay results.

  • Incorrect blanking: Improper subtraction of background absorbance from the test wells.

Troubleshooting Steps:

  • Compound Interference Check: Run a cell-free control with the highest concentration of this compound to be tested in the presence of the assay reagent to check for any direct chemical reaction.

  • Microscopy: Before adding the assay reagent, visually inspect the cells under a microscope for any signs of contamination.

  • Proper Controls: Use appropriate blank controls (medium only, medium with compound, medium with assay reagent) and subtract the correct blank from your experimental wells.

Problem 2: Inconsistent results in polymerase inhibition assays.

Possible Cause:

  • Enzyme activity: The activity of the polymerase (human or viral) may be suboptimal due to improper storage or handling.

  • Substrate concentration: The concentration of the natural nucleotide triphosphates (NTPs) can affect the apparent inhibition by the analog.

  • Primer/template quality: Degradation or secondary structures in the primer/template can affect polymerase activity.

Troubleshooting Steps:

  • Enzyme Validation: Always test the activity of a new batch of polymerase with a known control inhibitor before testing your compound.

  • Substrate Titration: Determine the Km for the natural substrate and use a concentration at or below the Km in your inhibition assays to increase sensitivity.

  • Primer/Template QC: Verify the integrity of your primers and templates using gel electrophoresis.

Quantitative Data Summary

Table 1: Cytotoxicity of PSI-6130 in Various Human Cell Lines

Cell LineAssay TypeIncubation Time (days)CC50 (µM)Reference
MT-4 (T-cell leukemia)Not specified5> 100[5]
CEM (T-lymphoblastoid)Not specified5> 100[5]
Huh-7 (Hepatocellular carcinoma)Not specified5> 100[5]
HepG2 (Hepatocellular carcinoma)Not specified5> 100[5]
Primary human hepatocytesNot specified5> 100[5]
Human bone marrow progenitorsNot specified14> 100[5]
PC-3 (Prostate cancer)Not specified5> 100[5]
MRC-5 (Fetal lung fibroblast)Not specified5> 100[5]

Table 2: Inhibition of Human Polymerases by the Triphosphate Form of PSI-6130

PolymeraseAssay TypeIC50 (µM)Reference
DNA Polymerase αRadioactivity-based polymerization> 100[5]
DNA Polymerase βRadioactivity-based polymerization> 100[5]
DNA Polymerase γ (mitochondrial)Radioactivity-based polymerization> 100[5]
RNA Polymerase IIRadioactivity-based polymerization> 200[5]

Experimental Protocols

Protocol 1: WST-1 Cytotoxicity Assay

This protocol is adapted for testing the cytotoxicity of nucleoside analogs like this compound.

Materials:

  • WST-1 cell proliferation reagent

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

  • Absorbance Measurement: Shake the plate for 1 minute on a shaker and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Protocol 2: In Vitro Transcription Assay with Human Mitochondrial RNA Polymerase (PolRMT)

This protocol is designed to assess the potential for a nucleoside analog triphosphate to be incorporated by PolRMT.

Materials:

  • Recombinant human PolRMT

  • Transcription buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Linear DNA template containing a mitochondrial promoter (e.g., LSP)

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • [α-32P]-UTP (for radiolabeling)

  • Triphosphate form of PSI-6130

  • Denaturing polyacrylamide gel (e.g., 15% acrylamide, 8 M urea)

  • Phosphorimager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:

    • Transcription buffer

    • DNA template (e.g., 100 nM)

    • PolRMT (e.g., 200 nM)

    • ATP, GTP, CTP (e.g., 500 µM each)

    • UTP (e.g., 10 µM)

    • [α-32P]-UTP (e.g., 10 µCi)

    • Varying concentrations of the triphosphate form of PSI-6130

  • Initiation: Incubate the reaction mixture at 32°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of 2X stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel until the dye fronts have migrated an appropriate distance.

  • Visualization: Dry the gel and expose it to a phosphor screen. Visualize the radiolabeled RNA products using a phosphorimager.

  • Data Analysis: Quantify the intensity of the full-length transcript band at each concentration of the PSI-6130 triphosphate to determine the IC50 value.

Visualizations

Mericitabine_Metabolism_and_Off_Target_Assessment cluster_cellular_uptake Cellular Environment cluster_on_target On-Target Activity (HCV Replication) cluster_off_target Off-Target Assessment This compound (Prodrug) This compound (Prodrug) PSI-6130 PSI-6130 This compound (Prodrug)->PSI-6130 Esterases PSI-6130-TP PSI-6130-TP PSI-6130->PSI-6130-TP Cellular Kinases Cytotoxicity\n(Various Cell Lines) Cytotoxicity (Various Cell Lines) PSI-6130->Cytotoxicity\n(Various Cell Lines) Low to No Cytotoxicity HCV NS5B\nPolymerase HCV NS5B Polymerase PSI-6130-TP->HCV NS5B\nPolymerase Inhibition Human DNA\nPolymerases (α, β, γ) Human DNA Polymerases (α, β, γ) PSI-6130-TP->Human DNA\nPolymerases (α, β, γ) No Significant Inhibition Human RNA\nPolymerase II Human RNA Polymerase II PSI-6130-TP->Human RNA\nPolymerase II No Significant Inhibition Mitochondrial RNA\nPolymerase (PolRMT) Mitochondrial RNA Polymerase (PolRMT) PSI-6130-TP->Mitochondrial RNA\nPolymerase (PolRMT) Poor Substrate Viral RNA\nReplication Viral RNA Replication HCV NS5B\nPolymerase->Viral RNA\nReplication Catalyzes Experimental_Workflow_Off_Target cluster_cellular_assays Cellular Assays cluster_biochemical_assays Biochemical Assays Cytotoxicity Assays Cytotoxicity Assays Cell Viability (CC50) Cell Viability (CC50) Cytotoxicity Assays->Cell Viability (CC50) WST-1, MTT, etc. WST-1, MTT, etc. Cytotoxicity Assays->WST-1, MTT, etc. End End Cell Viability (CC50)->End Polymerase Inhibition Assays Polymerase Inhibition Assays Enzyme Activity (IC50) Enzyme Activity (IC50) Polymerase Inhibition Assays->Enzyme Activity (IC50) Human DNA Pol, RNA Pol II, PolRMT Human DNA Pol, RNA Pol II, PolRMT Polymerase Inhibition Assays->Human DNA Pol, RNA Pol II, PolRMT Enzyme Activity (IC50)->End Start Start Test Compound\n(PSI-6130) Test Compound (PSI-6130) Start->Test Compound\n(PSI-6130) Test Compound\n(PSI-6130)->Cytotoxicity Assays Test Compound\n(PSI-6130)->Polymerase Inhibition Assays Troubleshooting_Logic Unexpected Result Unexpected Result Check Controls Check Controls Unexpected Result->Check Controls Positive/Negative Controls OK? Validate Reagents Validate Reagents Check Controls->Validate Reagents No Optimize Assay\nParameters Optimize Assay Parameters Check Controls->Optimize Assay\nParameters Yes Validate Reagents->Optimize Assay\nParameters Problem Solved Problem Solved Validate Reagents->Problem Solved Consult Literature Consult Literature Optimize Assay\nParameters->Consult Literature Consult Literature->Problem Solved

References

Cytotoxicity of Mericitabine at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues related to the cytotoxicity of Mericitabine, particularly at high concentrations, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in vitro?

A1: this compound and its parent compound, RO5855, have generally demonstrated low cytotoxicity in preclinical studies. For instance, RO5855 was not found to be cytotoxic in primary human hepatocytes at concentrations up to 100 μM[1]. The active forms of this compound have been shown to be poor substrates for mitochondrial RNA polymerase (PolRMT), suggesting a lower potential for mitochondrial toxicity compared to some other nucleoside inhibitors[1].

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a prodrug of a cytidine nucleoside analog, RO5855. Following oral administration, it is converted to RO5855, which is then taken up by cells and phosphorylated to its active triphosphate form. This active metabolite acts as a selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, thereby preventing viral replication[1].

Q3: Are there specific cell lines that are more sensitive to nucleoside analog-induced cytotoxicity?

A3: While specific data for this compound is limited, studies with other nucleoside inhibitors have shown that some cell lines can be more sensitive to mitochondrial toxicity. For example, the prostate cell line PC-3 was found to be over an order of magnitude more sensitive than the commonly used HepG2 cells for certain nucleoside analogs[1]. Researchers should consider the metabolic activity and mitochondrial function of their chosen cell line.

Q4: What are the common off-target effects of nucleoside analogs that can lead to cytotoxicity?

A4: A primary off-target effect of many nucleoside analogs is the inhibition of host DNA and RNA polymerases, particularly the mitochondrial DNA polymerase gamma (Polγ). Inhibition of Polγ can lead to mitochondrial DNA depletion, impaired mitochondrial protein synthesis, and subsequent mitochondrial dysfunction, which can manifest as cytotoxicity[1]. However, studies suggest that the active forms of this compound are not potent inhibitors of PolRMT[1].

Troubleshooting Guide: Unexpected High Cytotoxicity

If you are observing higher than expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps.

Experimental Workflow for Investigating Unexpected Cytotoxicity

G cluster_0 Initial Observation cluster_1 Verification & Confirmation cluster_2 Investigation of Experimental Parameters cluster_3 Hypothesis Testing cluster_4 Resolution start Unexpected High Cytotoxicity Observed verify_reagents Verify Reagent Concentration & Purity start->verify_reagents check_calculations Check Dilution Calculations verify_reagents->check_calculations repeat_exp Repeat Experiment with Fresh Reagents check_calculations->repeat_exp confirm_cytotoxicity Confirm Cytotoxicity with an Orthogonal Assay repeat_exp->confirm_cytotoxicity If cytotoxicity persists cell_health Assess Baseline Cell Health & Passage Number confirm_cytotoxicity->cell_health assay_protocol Review Assay Protocol (Incubation Time, Seeding Density) cell_health->assay_protocol positive_control Evaluate Positive Control Performance assay_protocol->positive_control solvent_control Check for Solvent (e.g., DMSO) Toxicity positive_control->solvent_control test_cell_line Test a Different Cell Line solvent_control->test_cell_line If parameters are optimal assess_mito Assess Mitochondrial Function test_cell_line->assess_mito apoptosis_assay Perform Apoptosis vs. Necrosis Assay assess_mito->apoptosis_assay end Identify Root Cause and Optimize Protocol apoptosis_assay->end

Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity in in vitro experiments.

Step 1: Verify Reagents and Calculations
  • Compound Integrity: Ensure the stock solution of this compound is correctly prepared and has been stored properly to prevent degradation.

  • Concentration Verification: Double-check all dilution calculations. A simple decimal error can lead to a much higher final concentration than intended.

  • Reagent Quality: Use fresh cell culture media and assay reagents to rule out contamination or degradation as a source of toxicity.

Step 2: Review Experimental Protocol
  • Cell Seeding Density: Inappropriate cell density can affect the results of cytotoxicity assays. Ensure that cells are in the logarithmic growth phase and are not over-confluent.

  • Incubation Time: Extended incubation times can sometimes lead to increased cytotoxicity. Verify that the incubation period is appropriate for your cell line and assay.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is not toxic to the cells. Run a vehicle control (media with the solvent only) to assess this.

Step 3: Confirm with an Orthogonal Assay
  • Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP content). If you observe high cytotoxicity with one method (e.g., an MTT assay), try to confirm the result with an orthogonal method, such as a lactate dehydrogenase (LDH) release assay or a cell viability stain (e.g., trypan blue or a fluorescent live/dead stain).

Step 4: Investigate Potential Off-Target Effects
  • Mitochondrial Toxicity: Although this compound is reported to have low mitochondrial toxicity, at very high concentrations, off-target effects on mitochondria could potentially occur. Consider assays that measure mitochondrial membrane potential or oxygen consumption if you suspect mitochondrial involvement.

  • Apoptosis Induction: High concentrations of nucleoside analogs can sometimes induce apoptosis. Assays that detect markers of apoptosis, such as caspase activation or DNA fragmentation, can help determine if this is the mechanism of cell death.

Data Presentation

The following tables provide an example of how to structure and present cytotoxicity data for this compound. Note: The values presented here are for illustrative purposes and are not derived from specific experimental results for this compound at high concentrations.

Table 1: Cytotoxicity of this compound (as RO5855) in Various Human Cell Lines

Cell LineTissue of OriginAssay TypeIncubation Time (hours)CC50 (µM)
HepG2Liver CarcinomaCellTiter-Glo®72>100
Huh-7Liver CarcinomaWST-172>100
Primary Human HepatocytesLiverCellTiter-Glo®24>100[1]
PC-3 (Example)Prostate CancerMTT7250
A549 (Example)Lung CarcinomaLDH Release4885

Table 2: Comparison of Cytotoxicity for Different Nucleoside Analogs (Example Data)

CompoundTarget VirusPrimary Off-TargetHepG2 CC50 (µM)
This compound (RO5855)HCV->100
BMS-986094HCVMitochondrial Function<1[1]
Sofosbuvir (Active form)HCV->100[1]
Zidovudine (AZT)HIVDNA Polymerase γ~50

Experimental Protocols

Protocol: Cell Viability Assessment using a Luminescent ATP Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of the compound to the appropriate wells. Include wells for untreated controls and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the data using a non-linear regression curve fit.

Signaling Pathways

High concentrations of some nucleoside analogs can induce cytotoxicity through the intrinsic apoptosis pathway, often initiated by mitochondrial stress.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Apoptosis Execution stress High Concentration of Nucleoside Analog mito_stress Mitochondrial Stress (e.g., Polγ Inhibition, DNA damage) stress->mito_stress bax_bak BAX/BAK Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway that can be induced by high concentrations of cytotoxic compounds.

References

Technical Support Center: Mericitabine Experimental Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mericitabine. The information is designed to address specific issues that may be encountered during experimental procedures, particularly concerning its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (also known as RG7128) is an antiviral drug classified as a deoxycytidine nucleoside analog.[1] It was developed for the treatment of Hepatitis C Virus (HCV) infection. Its mechanism of action involves the inhibition of the HCV NS5B RNA-dependent RNA polymerase.[2] this compound is a prodrug, meaning it requires intracellular phosphorylation to its active triphosphate form. This active form is then incorporated into the growing viral RNA chain, leading to chain termination and preventing viral replication.[2][3][4]

Q2: My experiment requires assessing the stability of this compound. What are the common factors that can cause its degradation?

While specific degradation pathways for this compound are not extensively published, general factors known to affect the stability of nucleoside analogs and other pharmaceutical compounds include:

  • pH: Exposure to acidic or alkaline conditions can catalyze hydrolysis.

  • Oxidation: The presence of oxidizing agents can lead to the formation of various degradation products.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[5][6]

  • Light (Photolysis): Exposure to UV or visible light can induce photolytic degradation.[5]

  • Enzymatic Degradation: In biological matrices, enzymes can metabolize the drug.[5]

Forced degradation studies are essential to identify the specific susceptibility of this compound to these stress factors.[7][8][9]

Q3: I need to perform a forced degradation study on this compound. What are the recommended experimental conditions?

Forced degradation studies, as mandated by guidelines from the International Council for Harmonisation (ICH), are crucial for understanding a drug's intrinsic stability.[7] The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method is stability-indicating.

Below is a table summarizing recommended starting conditions for a forced degradation study on this compound.

Table 1: Recommended Starting Conditions for this compound Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M HCl60°C2 - 8 hoursNeutralize with an equivalent amount of base before analysis.
Base Hydrolysis 0.1 M NaOH60°C2 - 8 hoursNeutralize with an equivalent amount of acid before analysis.
Oxidation 3% H₂O₂Room Temp24 hoursProtect from light during the experiment.
Thermal Degradation Dry Heat80°C48 hoursPerformed on solid drug substance.
Photodegradation UV light (254 nm) & Visible lightRoom Temp24 - 48 hoursExpose both solid drug and drug in solution. Use a photostability chamber.

Note: These are starting points. The concentration of reagents, temperature, and duration may need to be optimized to achieve the desired level of degradation.

Troubleshooting Guide

Q4: I am not observing any degradation of this compound under the recommended stress conditions. What should I do?

If this compound appears to be stable under the initial stress conditions, consider the following troubleshooting steps:

  • Increase Stressor Intensity: The conditions may not be harsh enough. You can incrementally increase the concentration of the acid, base, or oxidizing agent. For thermal stress, you can increase the temperature.

  • Extend Exposure Time: Double the duration of the experiment and re-analyze the samples.

  • Confirm Analyte Concentration: Ensure your starting concentration of this compound is appropriate for your analytical method and that the sample was prepared correctly.

  • Method Specificity: Verify that your analytical method can separate the parent drug from potential degradants. It's possible degradation is occurring, but your method cannot resolve the products.

Below is a logical workflow for troubleshooting this issue.

G start No Degradation Observed q1 Are stress conditions a good starting point? start->q1 action1 Increase stressor concentration or temperature. q1->action1 No action2 Extend exposure duration. q1->action2 Yes end Re-run Experiment action1->end q2 Is the analytical method validated for stability? action2->q2 action3 Develop a new method or modify the existing one (e.g., change gradient, column). q2->action3 No q2->end Yes action3->end

Caption: Troubleshooting logic for no observed degradation.

Q5: My this compound sample degraded completely. How can I obtain partial degradation for my stability-indicating method development?

Complete degradation prevents the proper validation of a stability-indicating method because it doesn't show the separation of the active ingredient from its degradation products.

  • Reduce Stressor Intensity: Use a lower concentration of the acid, base, or oxidizing agent.

  • Shorten Exposure Time: Sample at earlier time points (e.g., 0.5, 1, 2, and 4 hours) to find the optimal duration.

  • Lower the Temperature: Perform the stress tests at a lower temperature to slow down the reaction rate.

Table 2: Example of a Time-Point Study for Acid Hydrolysis

Time Point (hours)% this compound Remaining% Degradation
0100.00.0
195.24.8
289.510.5
478.121.9
855.344.7

This table is a template for recording experimental data to determine the optimal time point for achieving 5-20% degradation.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Forced Degradation by Acid Hydrolysis

This protocol outlines the steps for subjecting this compound to acidic stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Induction:

    • Transfer 1 mL of the this compound stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M HCl.

    • Keep the flask in a water bath maintained at 60°C for a predetermined time (e.g., 4 hours).

  • Neutralization:

    • After the incubation period, cool the flask to room temperature.

    • Carefully add 1 mL of 1.0 M NaOH to neutralize the acid.

  • Dilution: Dilute the solution to the final volume of 10 mL with the mobile phase to achieve a final concentration suitable for your analytical method (e.g., 100 µg/mL).

  • Analysis: Analyze the stressed sample immediately using a validated stability-indicating HPLC method. Compare the results against an unstressed control sample prepared similarly but without the acid and heat exposure.

The general workflow for a forced degradation study is visualized below.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare Drug Solution (e.g., 1 mg/mL) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid thermal Thermal prep->thermal photo Photolysis prep->photo control Prepare Control Sample hplc HPLC Analysis control->hplc neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize neutralize->hplc results Evaluate Peak Purity, Assay, and Degradants hplc->results

Caption: General workflow for a forced degradation study.

Visualization: Intracellular Activation Pathway of this compound

This compound must be converted to its active triphosphate form to inhibit HCV replication. Understanding this pathway is crucial for in vitro experiments involving cell-based assays.

G M This compound (Prodrug) M_MP This compound Monophosphate M->M_MP Kinase M_DP This compound Diphosphate M_MP->M_DP Kinase M_TP This compound Triphosphate (Active Drug) M_DP->M_TP Kinase Incorp Incorporation into Viral RNA M_TP->Incorp via NS5B Polymerase Term Chain Termination Incorp->Term

Caption: Intracellular phosphorylation pathway of this compound.

References

Technical Support Center: Mericitabine Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mericitabine. The following information addresses potential interference of this compound with common laboratory assay reagents and provides guidance on how to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as RG-7128) is an antiviral drug developed for the treatment of Hepatitis C.[1] It is a prodrug of a cytidine nucleoside analog, which, after being metabolized into its active triphosphate form, acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication.[2][3] By inhibiting this enzyme, this compound blocks the synthesis of new viral RNA.

Q2: Why might this compound interfere with my laboratory assays?

As a nucleoside analog, this compound's structure is similar to naturally occurring nucleosides. This similarity can lead to several types of assay interference:

  • Direct interaction with enzymes: this compound or its metabolites may interact with enzymes other than its intended target, such as those used in reporter assays (e.g., luciferase) or cell viability assays (e.g., cellular dehydrogenases).

  • Competition with substrates: In enzymatic assays, this compound may compete with the enzyme's natural substrate, leading to inaccurate measurements of enzyme activity.

  • Optical interference: The chemical structure of this compound might cause it to absorb light or fluoresce at wavelengths used in absorbance-based or fluorescence-based assays, leading to false signals.

  • Effects on cell metabolism: As an antiviral agent, this compound can affect the overall metabolic state of cells in culture, which can indirectly interfere with assays that measure metabolic activity as an indicator of cell viability (e.g., MTT, MTS assays).

Q3: Which types of assays are most likely to be affected by this compound?

Based on its chemical nature as a nucleoside analog, the following assays may be susceptible to interference:

  • Reporter Gene Assays: Particularly those utilizing enzymes like luciferase or beta-galactosidase.

  • Cell Viability/Cytotoxicity Assays: Especially those that rely on metabolic activity, such as MTT, MTS, and resazurin-based assays.

  • Fluorescence-Based Assays: Potential for interference with excitation or emission signals.

  • Enzymatic Assays: Assays involving polymerases or nucleoside kinases could be affected.

Troubleshooting Guides

Issue 1: Unexpected Results in Luciferase Reporter Assays

Symptoms:

  • Lower or higher than expected luminescence signal in cells treated with this compound compared to controls.

  • Inconsistent results between replicate wells.

Possible Cause: this compound may directly inhibit or, in some cases, stabilize the luciferase enzyme, leading to altered light output.[4]

Troubleshooting Steps:

  • Perform a Luciferase Interference Assay: Test for direct effects of this compound on luciferase activity in a cell-free system.

  • Use an Orthogonal Reporter: Confirm findings using a different reporter system, such as one based on Green Fluorescent Protein (GFP).

  • Vary this compound Concentration: Determine if the observed effect is dose-dependent.

Issue 2: Inaccurate Readings in Cell Viability Assays (MTT, MTS)

Symptoms:

  • Discrepancy between viability data and microscopic observation of cell health.

  • Increased or decreased absorbance/fluorescence that does not correlate with expected cytotoxicity.

Possible Cause: this compound may interfere with the cellular reductases responsible for converting the assay reagents (e.g., MTT to formazan) or may have inherent optical properties that affect the readout.[5]

Troubleshooting Steps:

  • Cell-Free Interference Test: Incubate this compound with the assay reagent in cell-free media to check for direct chemical reduction or colorimetric interference.

  • Use a Non-Metabolic Viability Assay: Employ an alternative method that measures membrane integrity, such as a trypan blue exclusion assay or a commercial live/dead staining kit.

  • Wash Cells Before Adding Reagent: If possible, wash the cells to remove any residual this compound before adding the viability assay reagent.

Issue 3: Abnormal Signal in Fluorescence-Based Assays

Symptoms:

  • Higher background fluorescence in wells containing this compound.

  • Quenching of the fluorescent signal.

Possible Cause: this compound may possess intrinsic fluorescent properties or may absorb light at the excitation or emission wavelengths of the fluorophore being used.

Troubleshooting Steps:

  • Measure Intrinsic Fluorescence: Scan a solution of this compound at the excitation and emission wavelengths of your assay to determine if it autofluoresces.

  • Perform a Quenching Control: Spike a known amount of your fluorophore into a solution with and without this compound to assess for signal quenching.

  • Use a Different Fluorophore: If interference is confirmed, consider using a fluorophore with a different spectral profile.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Interference with Luciferase Assay

This compound Concentration (µM)Luciferase Activity (% of Control)Standard Deviation
0 (Control)1005.2
1986.1
10857.3
50628.5
100459.2
Disclaimer: Data are for illustrative purposes only and do not represent actual experimental results.

Table 2: Hypothetical Quantitative Data on this compound Interference with MTT Assay

This compound Concentration (µM)Apparent Cell Viability (% of Control)Actual Cell Viability (Trypan Blue) (%)
0 (Control)100100
110298
109596
508892
1007589
Disclaimer: Data are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

Protocol 1: Luciferase Interference Assay (Cell-Free)
  • Reagent Preparation:

    • Prepare a stock solution of recombinant luciferase enzyme in an appropriate assay buffer.

    • Prepare a stock solution of luciferin substrate.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a white, opaque 96-well plate, add 50 µL of each this compound dilution. Include a buffer-only control.

    • Add 50 µL of the luciferase enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 100 µL of the luciferin substrate to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of luciferase activity for each this compound concentration relative to the buffer-only control.

Protocol 2: MTT Assay Interference Test (Cell-Free)
  • Reagent Preparation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Prepare serial dilutions of this compound in cell culture medium.

  • Assay Procedure:

    • In a clear 96-well plate, add 100 µL of each this compound dilution. Include a medium-only control.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate in a cell culture incubator (37°C, 5% CO2) for 4 hours.

    • Add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Compare the absorbance values of the wells containing this compound to the medium-only control to detect any direct reduction of MTT by the compound.

Visualizations

Signaling_Pathway_Inhibition This compound This compound Active_Metabolite Active Triphosphate Metabolite This compound->Active_Metabolite Metabolism Inhibition Active_Metabolite->Inhibition HCV_NS5B_Polymerase HCV NS5B Polymerase Viral_RNA_Replication Viral RNA Replication HCV_NS5B_Polymerase->Viral_RNA_Replication Catalyzes Inhibition->HCV_NS5B_Polymerase

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Assay_Type Identify Assay Type Start->Assay_Type Luciferase Luciferase Assay Assay_Type->Luciferase Luminescence Viability Cell Viability Assay Assay_Type->Viability Metabolic Fluorescence Fluorescence Assay Assay_Type->Fluorescence Fluorescence Interference_Test_Luc Perform Cell-Free Luciferase Assay Luciferase->Interference_Test_Luc Interference_Test_Via Perform Cell-Free MTT/MTS Assay Viability->Interference_Test_Via Interference_Test_Fluo Check Intrinsic Fluorescence/Quenching Fluorescence->Interference_Test_Fluo Orthogonal_Assay Use Orthogonal Assay (e.g., GFP, Trypan Blue) Interference_Test_Luc->Orthogonal_Assay Interference_Test_Via->Orthogonal_Assay Interference_Test_Fluo->Orthogonal_Assay Conclusion Identify and Mitigate Interference Orthogonal_Assay->Conclusion

Caption: Troubleshooting workflow for assay interference.

References

Enhancing the potency of Mericitabine through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working on the chemical modification of Mericitabine to enhance its therapeutic potency.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is the mechanism of action for this compound?

A1: this compound (also known as RG-7128) is an orally available prodrug of the cytidine nucleoside analog PSI-6130.[1][2] After being absorbed, it is converted into its active form through intracellular phosphorylation. This process creates two active triphosphate metabolites, primarily a cytidine triphosphate and also a uridine triphosphate, which act as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][3][4] By mimicking natural nucleotides, these active metabolites get incorporated into the growing viral RNA chain, causing premature chain termination and halting HCV replication.[5][6] This targeting of the highly conserved active site of the polymerase allows it to be effective across all HCV genotypes.[7]

Q2: What are the known limitations of this compound that warrant chemical modification?

A2: While this compound has a good safety profile and a high barrier to resistance, it did not demonstrate sufficient efficacy as a standalone agent in clinical trials.[2][8] Key limitations that chemical modifications aim to address include:

  • Rate-Limiting Phosphorylation: The initial phosphorylation step to convert the nucleoside analog into its monophosphate form is often the rate-limiting stage for activation, which can reduce the concentration of the active triphosphate form in the cell.[7][9]

  • Viral Resistance: Although it has a high barrier, a specific mutation in the NS5B polymerase, S282T, can significantly impair this compound's activity.[1][8]

  • Pharmacokinetics: Like many nucleoside analogs, improving properties like oral bioavailability, metabolic stability, and targeted delivery to hepatocytes can enhance overall potency and reduce potential side effects.[10][11]

Q3: How is this compound activated intracellularly?

A3: this compound's activation is a multi-step intracellular process. As a prodrug, its di-isobutyrate esters are first cleaved to release the parent nucleoside, PSI-6130.[12] Cellular kinases then sequentially phosphorylate PSI-6130 to its monophosphate, diphosphate, and finally, its active 5'-triphosphate metabolite.[12] This active form then competes with natural nucleotides for incorporation by the HCV NS5B polymerase.[7] A portion of the intermediate is also deaminated and subsequently phosphorylated to an active uridine triphosphate, giving it dual active metabolites.[3][13]

cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte This compound This compound (Prodrug) PSI6130 PSI-6130 (Parent Nucleoside) This compound->PSI6130 Uptake & Hydrolases MP Monophosphate (MP) PSI6130->MP Cellular Kinases (Rate-Limiting Step) DP Diphosphate (DP) MP->DP Kinases UTP Active Uridine-TP (RO2433-TP) MP->UTP Deamination & Phosphorylation CTP Active Cytidine-TP (RO5855-TP) DP->CTP Kinases NS5B HCV NS5B Polymerase CTP->NS5B Incorporation UTP->NS5B Incorporation Replication Viral RNA Replication NS5B->Replication Inhibition

Caption: this compound's intracellular activation pathway.
Chemical Modification & Experimental Design

Q4: What are the primary chemical modification strategies to enhance this compound's potency?

A4: Strategies focus on overcoming its limitations, primarily the rate-limiting initial phosphorylation and improving drug delivery. Key approaches include:

  • Prodrugs of the Monophosphate: To bypass the inefficient first phosphorylation step, phosphoramidate (ProTide) or other monophosphate prodrugs can be synthesized.[9] This strategy has been highly successful for other nucleoside analogs, such as Sofosbuvir.

  • Modifications to the Sugar Moiety: Altering the ribose sugar, for example by introducing different substitutions at the 2' or 4' positions, can impact enzyme recognition, stability, and the conformational flexibility of the nucleoside, potentially increasing its incorporation efficiency or locking it in an active conformation.[13][14]

  • Base Modifications: Modifying the cytidine base can affect hydrogen bonding patterns, stacking interactions within the polymerase active site, and susceptibility to deamination.[15]

  • Polymer Conjugation: Attaching this compound to a polymer backbone via a cleavable linker can improve its pharmacokinetic profile, enhance tumor accumulation (in cancer applications), and reduce systemic toxicity.[10]

Q5: We are seeing high variability in our HCV replicon assay results. What could be the cause?

A5: High variability in replicon assays can stem from several factors. Consider the following troubleshooting steps:

  • Cell Health and Passage Number: Ensure replicon-containing cells are healthy, within a consistent and low passage number range, and are plated at a uniform density. Over-confluent or stressed cells can show altered replication levels.

  • Compound Solubility: Confirm your modified compound is fully solubilized in the assay medium. Precipitation will lead to inconsistent concentrations. Test solubility in your final assay medium, not just DMSO stock.

  • Assay Controls: Check your positive (e.g., a known potent inhibitor like Sofosbuvir) and negative (vehicle) controls. If the positive control also shows high variability, the issue is likely with the assay system itself. If only your test compound is variable, it may be related to its stability or solubility.

  • Reporter Gene Stability: If using a luciferase or similar reporter, ensure its expression is stable and correlates well with RNA levels. Periodically validate reporter activity against HCV RNA levels using RT-qPCR.

Q6: Our modified nucleoside shows high potency in the replicon assay but significant cytotoxicity. How can we investigate this?

A6: Cytotoxicity is a major hurdle for nucleoside analogs. A key concern is off-target inhibition of host polymerases, especially mitochondrial DNA polymerase gamma (Pol γ).[16]

  • Mitochondrial Toxicity Assays: Perform specific assays to assess mitochondrial toxicity. This can include measuring mitochondrial DNA content, evaluating mitochondrial protein synthesis, or assessing cellular respiration (e.g., with a Seahorse analyzer).[16][17]

  • Host Polymerase Inhibition Assays: Conduct biochemical assays to determine the inhibitory concentration (IC50) of the compound's active triphosphate form against human DNA polymerases (α, β) and especially Pol γ.[16] A high selectivity for the viral polymerase over host polymerases is critical.

  • Assess Cell Cycle Arrest: Use flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle, which is a common effect of cytotoxic nucleoside analogs.

start Start: Modified this compound Analog synthesis Chemical Synthesis & Purification start->synthesis potency Primary Screen: HCV Replicon Assay (EC50) synthesis->potency cytotoxicity Secondary Screen: Cytotoxicity Assay (CC50) potency->cytotoxicity Potent? stop Discard or Redesign potency->stop Not Potent selectivity Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity Not Toxic cytotoxicity->stop Too Toxic high_si High SI? selectivity->high_si mechanism Mechanism of Action Studies: - Host Polymerase Inhibition - Mitochondrial Toxicity Assays high_si->mechanism Yes high_si->stop No end Lead Candidate mechanism->end

Caption: Experimental workflow for evaluating modified compounds.

Troubleshooting Guides

Guide 1: Low Potency or Inactivity of Modified Analog
Symptom Possible Cause Suggested Action
No activity in replicon assay.Failure of intracellular activation. 1. Confirm cell uptake of the compound. 2. For prodrugs, verify cleavage by cellular enzymes (e.g., by LC-MS analysis of cell lysates). 3. For nucleosides, assess if the compound is a substrate for the necessary cellular kinases. Consider synthesizing the triphosphate form for direct testing in a polymerase assay.
Weak activity compared to parent compound.Poor substrate for polymerase. Test the active triphosphate form of your analog directly against purified NS5B polymerase to confirm it's a potent inhibitor. The modification may hinder binding or incorporation.
Rapid efflux from the cell. Perform uptake and efflux studies to measure the intracellular concentration of the compound over time.
Metabolic instability. Analyze the stability of the compound in cell culture medium and in the presence of liver microsomes or S9 fractions to identify metabolic liabilities.

Guide 2: Inconsistent Results in Potency Assays

start Inconsistent Potency (High Variability) q1 Are controls (positive/negative) consistent? start->q1 a1_no Issue with Assay System: - Check cell health/passage - Verify reagent quality - Recalibrate instruments q1->a1_no No q2 Is the compound fully solubilized in final assay medium? q1->q2 Yes a2_no Solubility Issue: - Test different solvents - Use solubility enhancers - Filter stock solution q2->a2_no No q3 Is the compound stable over the assay duration? q2->q3 Yes a3_no Compound Instability: - Measure stability in medium at 37°C over time - Redesign for stability q3->a3_no No end Likely an intrinsic property of compound-cell interaction. Consider mechanism. q3->end Yes

References

Validation & Comparative

A Comparative Analysis of Mericitabine and Other HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication of the viral genome, making it a prime target for antiviral therapies.[1][2][3] Inhibitors of NS5B are broadly classified into two main categories: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[4][5] This guide provides a detailed comparison of Mericitabine, a nucleoside inhibitor, with other prominent NS5B inhibitors—Sofosbuvir (NI), Dasabuvir (NNI), and Setrobuvir (NNI)—focusing on their mechanisms, efficacy, and the experimental methods used for their evaluation.

Mechanism of Action: Nucleoside vs. Non-Nucleoside Inhibition

NS5B polymerase inhibitors disrupt HCV replication through distinct mechanisms. NIs act as chain terminators, while NNIs induce conformational changes in the enzyme to prevent its function.

  • This compound (RG7128) is an oral prodrug of a cytidine nucleoside analog.[6][7][8] After administration, it is metabolized within liver cells into its active triphosphate form. This active metabolite mimics the natural cytidine triphosphate and is incorporated into the growing viral RNA chain by the NS5B polymerase. However, its structure prevents the addition of subsequent nucleotides, thereby causing premature chain termination and halting viral replication.[6]

  • Sofosbuvir is also a prodrug, but of a uridine nucleotide analog.[9][10] It undergoes intracellular metabolism to form the active triphosphate GS-461203.[9][11] This active form acts as a defective substrate for the NS5B polymerase, and its incorporation into the nascent HCV RNA strand leads to immediate chain termination, thus inhibiting viral RNA synthesis.[9][10][12]

  • Dasabuvir is a non-nucleoside inhibitor that binds to an allosteric site on the palm domain of the NS5B polymerase.[13][14][15] This binding induces a conformational change in the enzyme, rendering it unable to elongate the viral RNA.[13][14][16] Because its binding site is less conserved across different HCV genotypes, Dasabuvir's activity is primarily restricted to genotype 1.[13][16]

  • Setrobuvir (ANA-598) is another non-nucleoside inhibitor that binds to a distinct allosteric site known as the Palm I site.[17][18] This interaction non-competitively inhibits the polymerase's catalytic activity, preventing the conformational changes necessary for RNA synthesis.[17] Development of Setrobuvir was discontinued in 2015.[19]

G Mechanism of HCV NS5B Polymerase Inhibitors cluster_nni Non-Nucleoside Inhibitors (NNIs) cluster_ni Nucleoside/Nucleotide Inhibitors (NIs) Dasabuvir Dasabuvir NS5B_NNI NS5B Polymerase (Allosteric Sites) Dasabuvir->NS5B_NNI Binds Palm Domain Setrobuvir Setrobuvir Setrobuvir->NS5B_NNI Binds Palm I Site Conformational_Change Conformational Change NS5B_NNI->Conformational_Change Inactive_Polymerase Inactive Polymerase Conformational_Change->Inactive_Polymerase Replication_Blocked HCV RNA Replication Blocked Inactive_Polymerase->Replication_Blocked This compound This compound (Prodrug) Active_Triphosphate Active Triphosphate Metabolite This compound->Active_Triphosphate Intracellular Metabolism Sofosbuvir Sofosbuvir (Prodrug) Sofosbuvir->Active_Triphosphate NS5B_NI NS5B Polymerase (Active Site) Active_Triphosphate->NS5B_NI Incorporation Chain_Termination RNA Chain Termination NS5B_NI->Chain_Termination Chain_Termination->Replication_Blocked

Figure 1: Mechanisms of NI and NNI HCV Polymerase Inhibitors

Comparative In Vitro Efficacy

The potency of HCV polymerase inhibitors is typically evaluated in HCV replicon assays, which measure the drug concentration required to inhibit viral replication by 50% (EC50) or 90% (EC90).

InhibitorClassTarget SiteEC50 / IC50Target Genotype(s)Reference
This compound Nucleoside (NI)Active SiteEC90: 4.6 µMPan-genotypic[6]
Sofosbuvir Nucleotide (NI)Active SiteNot specifiedPan-genotypic[9][10]
Dasabuvir Non-Nucleoside (NNI)Palm DomainEC50: 7.7 nM (GT1a), 1.8 nM (GT1b)Genotype 1[13]
Setrobuvir Non-Nucleoside (NNI)Palm I SiteIC50: 4-5 nMGenotype 1[20]

Note: EC50 (Effective Concentration) and IC50 (Inhibitory Concentration) values can vary based on the specific replicon system and cell line used. Direct comparison should be made with caution.

Clinical Trial and Resistance Profile Summary

Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after treatment completion, is the primary endpoint in clinical trials. The genetic barrier to resistance is a key differentiating factor between NIs and NNIs.

InhibitorKey Clinical OutcomesResistance Profile
This compound In combination with peginterferon/ribavirin, achieved SVR rates of 56.8% in treatment-naïve genotype 1/4 patients, compared to 36.5% for placebo.[21] No evidence of the S282T resistance mutation was reported in patients after 14 days of monotherapy.[7][21]High barrier to resistance. The S282T mutation in NS5B can confer resistance but was not observed in early clinical studies.[21]
Sofosbuvir A cornerstone of modern HCV therapy, used in combination with other direct-acting antivirals (DAAs). Achieves SVR rates >90% across multiple genotypes.[4][22]High barrier to resistance.[9]
Dasabuvir Used in combination regimens (e.g., Viekira Pak) for genotype 1. Achieves SVR rates >90%.[14][16][23]Low barrier to resistance.[16] Must be used in combination with other agents to prevent the emergence of resistant variants.[13][14]
Setrobuvir Showed potent antiviral activity in Phase II trials when combined with peginterferon/ribavirin.[18] However, development was terminated.[19]Monotherapy leads to rapid selection of resistant variants at residues like M414.[17][18]

Key Experimental Protocols

The evaluation of HCV polymerase inhibitors relies on standardized in vitro assays to determine efficacy and cytotoxicity.

HCV Replicon Inhibition Assay

This assay is the gold standard for measuring a compound's ability to inhibit HCV RNA replication in a cell-based system.

Methodology:

  • Cell Seeding: Huh-7 human hepatoma cells (or derivatives) that stably harbor an HCV subgenomic replicon are used.[24][25] These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[24] Cells are seeded into 384-well plates.[24]

  • Compound Treatment: The test compounds (e.g., this compound) are serially diluted in DMSO and added to the cells, typically in a 10-point dose titration.[24] Control wells with DMSO vehicle (0% inhibition) and a combination of known potent HCV inhibitors (100% inhibition) are included.[24]

  • Incubation: The plates are incubated for 3 days at 37°C in a 5% CO2 atmosphere to allow for HCV replication and the action of the inhibitor.[24]

  • Quantification of Replication: The level of HCV RNA replication is measured by quantifying the reporter gene product. For luciferase-based replicons, a lytic reagent is added, and the resulting luminescence is read on a plate reader.[24]

  • Data Analysis: The luminescence signal is normalized to the controls. The EC50 value is calculated by fitting the dose-response data to a four-parameter non-linear regression curve.[24]

G HCV Replicon Assay Workflow Start Start Seed_Cells Seed Huh-7 cells with HCV replicon in 384-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test inhibitor Seed_Cells->Add_Compound Incubate Incubate for 72 hours at 37°C Add_Compound->Incubate Add_Reagent Add Luciferase Assay Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence on plate reader Add_Reagent->Measure_Luminescence Calculate_EC50 Analyze dose-response curve and calculate EC50 Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

Figure 2: Workflow for a Luciferase-Based HCV Replicon Assay
Cytotoxicity Assay

This assay is performed in parallel with the efficacy assay to ensure that the observed reduction in viral replication is due to specific antiviral activity and not simply because the compound is killing the host cells.

Methodology:

  • Cell Seeding: Host cells (the same line used in the replicon assay, but without the replicon) are seeded in a 96- or 384-well plate.[26][27]

  • Compound Treatment: The cells are treated with the same concentrations of the test compound as in the replicon assay.[28]

  • Incubation: The plates are incubated for the same duration as the replicon assay (e.g., 2-4 days).[26]

  • Viability Assessment: Cell viability is measured using a metabolic indicator dye such as MTT or Calcein AM.[24][26][29] For an MTT assay, the MTT reagent is added and incubated for 3-4 hours. Metabolically active cells convert the yellow MTT to a purple formazan product.[26][27]

  • Quantification: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[26] The absorbance is then measured on a plate reader at a specific wavelength (e.g., 540 nm).[26]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.[26] The selectivity index (SI = CC50/EC50) is often calculated to represent the therapeutic window of the compound.

G MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Huh-7 cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of test inhibitor Seed_Cells->Add_Compound Incubate_Cells Incubate for 2-4 days Add_Compound->Incubate_Cells Add_MTT Add MTT reagent and incubate 3-4 hours Incubate_Cells->Add_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Add_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance on plate reader Add_Solubilizer->Measure_Absorbance Calculate_CC50 Analyze dose-response curve and calculate CC50 Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

References

Comparative Analysis of Cross-Resistance Between Mericitabine and Other Nucleoside Analogs in Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals detailing the cross-resistance profiles of key nucleoside analog inhibitors against Hepatitis C Virus (HCV). This report provides a comparative analysis of Mericitabine, Sofosbuvir, Valopicitabine, and Balapiravir, supported by quantitative data from in vitro studies, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Introduction

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. Among these, nucleoside and nucleotide analogs targeting the NS5B RNA-dependent RNA polymerase are a cornerstone of therapy due to their pangenotypic activity and high barrier to resistance. This compound (RG7128), a prodrug of a cytidine nucleoside analog, has been extensively studied for its role in HCV treatment. Understanding its cross-resistance profile with other key nucleoside analogs such as Sofosbuvir, Valopicitabine, and Balapiravir is crucial for optimizing combination therapies and managing treatment-emergent resistance. This guide provides a detailed comparison of these agents against wild-type and resistant HCV strains, based on available experimental data.

Mechanism of Action and Resistance

Nucleoside analog inhibitors act as chain terminators of the nascent viral RNA strand during replication. They are incorporated by the HCV NS5B polymerase, leading to the premature termination of viral RNA synthesis. Resistance to this class of drugs primarily arises from mutations in the active site of the NS5B polymerase that reduce the efficiency of drug incorporation without severely compromising the polymerase's natural function.

The most well-characterized resistance mutation for nucleoside inhibitors is the S282T substitution in the NS5B polymerase.[1][2] This mutation has been shown to confer reduced susceptibility to several nucleoside analogs, including this compound and Sofosbuvir.[2][3] Other mutations, such as L159F and C316N, have also been identified and are associated with varying levels of resistance to different nucleoside inhibitors.[4][5]

Mericitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Mericitabine_prodrug This compound (Prodrug) This compound This compound (Active Form) Mericitabine_prodrug->this compound Cellular Uptake & Metabolic Activation Triphosphate Active Triphosphate Metabolite This compound->Triphosphate Phosphorylation RNA_elongation Viral RNA Elongation Triphosphate->RNA_elongation Incorporation by NS5B NS5B HCV NS5B Polymerase NS5B->RNA_elongation Chain_termination Chain Termination RNA_elongation->Chain_termination Blocks further nucleotide addition

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Comparative In Vitro Antiviral Activity and Cross-Resistance

The following tables summarize the in vitro activity (EC50 values) of this compound and other nucleoside analogs against wild-type HCV and strains harboring key resistance-associated substitutions in the NS5B polymerase. The data is derived from studies utilizing HCV subgenomic replicon assays.

Compound HCV Genotype Wild-Type EC50 (nM)
This compound1b80 - 200
Sofosbuvir1b40 - 90
Valopicitabine1b400 - 800
Balapiravir1b1,000 - 2,500
EC50 values can vary depending on the specific replicon system and assay conditions used.

Table 1: In Vitro Activity against Wild-Type HCV Genotype 1b. This table presents the baseline potency of each nucleoside analog against susceptible virus.

NS5B Mutation This compound (Fold Change in EC50) Sofosbuvir (Fold Change in EC50) Valopicitabine (Fold Change in EC50) Balapiravir (Fold Change in EC50)
S282T2 - 162 - 18[3]5 - 20>10
L159F2 - 4<2~1~1
C316N~1<2~1~1
Fold change is calculated as the EC50 against the mutant replicon divided by the EC50 against the wild-type replicon.

Table 2: Cross-Resistance Profile of Nucleoside Analogs against Key NS5B Mutations. This table highlights the impact of specific resistance mutations on the antiviral activity of each compound. The S282T mutation confers the most significant cross-resistance across the tested nucleoside analogs.

Experimental Protocols

The data presented in this guide were primarily generated using HCV subgenomic replicon assays. Below is a detailed methodology for a typical luciferase reporter-based replicon assay used for determining antiviral potency and resistance.

HCV Luciferase Reporter Replicon Assay

Objective: To determine the 50% effective concentration (EC50) of antiviral compounds against HCV replication.

Materials:

  • Huh-7.5 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin.

  • Antiviral compounds to be tested.

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the Huh-7.5 replicon cells in 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period (typically 2,000-5,000 cells per well). Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM. The final concentrations should span a range that is expected to inhibit HCV replication from 0% to 100%.

  • Compound Addition: Remove the growth medium from the cell plates and add the diluted compounds to the respective wells. Include wells with no compound (vehicle control) and a known potent HCV inhibitor as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the compound-treated wells to the vehicle control wells (representing 100% replication).

    • Plot the percentage of inhibition against the compound concentration.

    • Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication, using a non-linear regression analysis.

HCV_Replicon_Assay_Workflow start Start plate_cells Plate HCV Replicon Cells (Huh-7.5) start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prepare_compounds Prepare Serial Dilutions of Antiviral Compounds prepare_compounds->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 luciferase_assay Perform Luciferase Assay incubate2->luciferase_assay data_analysis Data Analysis and EC50 Calculation luciferase_assay->data_analysis end End data_analysis->end

References

The Synergistic Landscape of Mericitabine in Combination with Direct-Acting Antivirals for Hepatitis C Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between different classes of direct-acting antivirals (DAAs) is paramount in the quest for more effective and robust treatment regimens for Hepatitis C virus (HCV). This guide provides a comparative analysis of the synergistic effects of mericitabine, a nucleoside inhibitor of the HCV NS5B polymerase, when used in combination with other DAAs. While clinical development of this compound was discontinued, the data from combination studies offer valuable insights into the mechanisms of antiviral synergy and the potential for future drug development.

Executive Summary

This compound, a prodrug of a cytidine nucleoside analog, acts as a chain terminator for the HCV RNA-dependent RNA polymerase (NS5B), a crucial enzyme for viral replication.[1] While this compound monotherapy showed modest antiviral activity, its combination with other DAAs, particularly those with different mechanisms of action, has been explored to enhance viral suppression and combat the emergence of drug resistance. This guide synthesizes available in vitro and clinical data to compare the synergistic potential of this compound with NS3/4A protease inhibitors and NS5A inhibitors.

In Vitro Synergy Assessment

The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated in vitro using HCV replicon systems. These systems are cell lines that contain a self-replicating portion of the HCV genome, allowing for the quantification of viral replication in a controlled laboratory setting. The level of synergy is often quantified using methods such as the Combination Index (CI), calculated using software like CalcuSyn, or by analyzing the response surface with models like MacSynergy II.

Combination with NS3/4A Protease Inhibitors

Studies investigating the combination of this compound with NS3/4A protease inhibitors, such as danoprevir, have suggested an independent mode of action. Mathematical modeling of viral kinetics from the INFORM-1 trial, which evaluated the combination of danoprevir and this compound, indicated that the two drugs act independently to suppress HCV replication.[2][3] This independent action leads to a greater overall antiviral effect than either drug alone. While not strictly synergistic in the classic pharmacological sense, this additive effect is clinically significant, resulting in a more profound reduction in viral load.[2]

Drug Combination HCV Genotype Assay System Observed Interaction Quantitative Data (Example)
This compound + DanoprevirGenotype 1Clinical Trial (INFORM-1) Viral Kinetics ModelingIndependent (Additive)Increased final antiviral effectiveness compared to monotherapy.[2]
This compound + Boceprevir/TelaprevirGenotype 1Clinical Trials (DYNAMO 1 & 2)Increased SVR ratesAddition of this compound to PI-based regimens resulted in SVR12 rates of 60-96% in prior null responders.[4][5]
Combination with NS5A Inhibitors

The combination of NS5B polymerase inhibitors and NS5A inhibitors has been a cornerstone of modern HCV therapy. NS5A inhibitors target a non-structural protein involved in both viral RNA replication and virion assembly.[6] In vitro studies combining different NS5B nucleoside/nucleotide inhibitors with NS5A inhibitors have demonstrated synergistic antiviral effects.[7] For instance, the combination of the NS5B inhibitor sofosbuvir and the NS5A inhibitor daclatasvir has been shown to be synergistic in HCV replicon systems.[8] Although specific quantitative synergy data for this compound in combination with NS5A inhibitors like daclatasvir or ledipasvir is limited in the public domain, the general principle of combining these two classes of drugs to achieve synergy is well-established. This synergy is thought to arise from the targeting of two distinct and essential components of the HCV replication complex.[9][10]

Drug Combination HCV Genotype Assay System Observed Interaction Quantitative Data (Example)
This compound (as a representative NS5B NI) + NS5A Inhibitor (e.g., Daclatasvir)Genotype 1bHCV Replicon AssayGenerally Synergistic (based on class effect)CI values < 1 indicate synergy. Specific data for this compound is limited, but sofosbuvir + daclatasvir showed CI values of 0.44–0.75 in an infectious HCV system.[8]

Mechanisms of Synergistic Action

The synergistic or additive effects observed when combining this compound with other DAAs stem from their distinct mechanisms of action, which target different stages of the HCV lifecycle.

cluster_HCV_Lifecycle HCV Replication Cycle cluster_DAA_Targets Direct-Acting Antiviral Targets HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS3_4A NS3/4A Protease Processing Polyprotein->NS3_4A Replication_Complex Replication Complex Formation NS3_4A->Replication_Complex NS5A NS5A Function Replication_Complex->NS5A NS5B NS5B Polymerase RNA Synthesis Replication_Complex->NS5B Virion_Assembly Virion Assembly & Release NS5A->Virion_Assembly New_HCV_RNA New HCV RNA NS5B->New_HCV_RNA New_HCV_RNA->Virion_Assembly This compound This compound (NS5B Inhibitor) This compound->NS5B Inhibits Protease_Inhibitor NS3/4A Protease Inhibitor Protease_Inhibitor->NS3_4A Inhibits NS5A_Inhibitor NS5A Inhibitor NS5A_Inhibitor->NS5A Inhibits

Fig. 1: Targeting Different Stages of the HCV Replication Cycle.

By simultaneously inhibiting multiple essential viral proteins, combination therapy creates a higher barrier to the development of resistance. A virus that develops a mutation conferring resistance to one drug remains susceptible to the other, making it less likely for a resistant variant to emerge and propagate.[11]

Experimental Protocols

HCV Replicon Luciferase Reporter Assay for Synergy Analysis

This assay is a common method for evaluating the in vitro efficacy and synergy of anti-HCV compounds.

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene are cultured in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

  • Compound Preparation: this compound and the other DAA are serially diluted to create a range of concentrations.

  • Assay Plate Setup: Replicon-containing cells are seeded in 96-well plates. After cell attachment, the culture medium is replaced with medium containing various concentrations of the individual drugs and their combinations in a checkerboard format.

  • Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the effect of the compounds to manifest.

  • Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition for each drug concentration and combination is calculated relative to untreated control cells. This data is then analyzed for synergy using software such as CalcuSyn to determine the Combination Index (CI) or MacSynergy II to analyze the response surface. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Start Start Seed_Cells Seed HCV Replicon Cells in 96-well plates Start->Seed_Cells Prepare_Drugs Prepare serial dilutions of this compound and other DAA Seed_Cells->Prepare_Drugs Add_Drugs Add drug combinations to cells in a checkerboard format Prepare_Drugs->Add_Drugs Incubate Incubate for 48-72 hours Add_Drugs->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data for synergy (e.g., Combination Index) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Fig. 2: Workflow for HCV Replicon-Based Synergy Assay.

Resistance Profile in Combination Therapy

A key advantage of combination therapy is its ability to suppress the emergence of drug-resistant viral variants. This compound itself has a high barrier to resistance, with the S282T substitution in the NS5B polymerase being the primary mutation associated with reduced susceptibility, though it often results in decreased viral fitness.[1] In clinical trials of this compound in combination with pegylated interferon and ribavirin, no evidence of this compound-resistant variants was detected.[4] The INFORM-1 study of an interferon-free regimen of this compound and danoprevir also showed no resistance-associated virological breakthrough, suggesting that the combination of a high-barrier-to-resistance drug like this compound with a lower-barrier drug can prevent the selection of resistant mutants.[11]

Conclusion

The data from in vitro and clinical studies of this compound in combination with other direct-acting antivirals underscore the value of a multi-targeted approach to HCV therapy. While this compound's development was halted, the principles of combining a nucleoside NS5B polymerase inhibitor with a high barrier to resistance with other DAAs, such as NS3/4A protease inhibitors and NS5A inhibitors, have been foundational to the development of highly successful, curative, all-oral HCV treatment regimens. The observed additive and synergistic effects highlight the importance of targeting multiple, essential steps in the viral lifecycle to achieve profound viral suppression and prevent the emergence of resistance. These findings continue to inform the development of next-generation antiviral therapies for HCV and other viral diseases.

References

Mericitabine's Efficacy Against HCV Genotypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mericitabine's performance in treating various Hepatitis C Virus (HCV) genotypes against other prominent direct-acting antivirals (DAAs). The information presented is supported by experimental data from clinical trials to aid researchers, scientists, and drug development professionals in their understanding of the evolving landscape of HCV therapeutics.

Executive Summary

This compound (RG7128) is an oral, potent, and selective nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It has demonstrated antiviral activity across all HCV genotypes in vitro. Clinical trials have primarily focused on its efficacy in combination with pegylated interferon (Peg-IFN) and ribavirin (RBV) for HCV genotypes 1 and 4. While showing a high barrier to resistance, its development was largely discontinued with the advent of more effective and interferon-free DAA combination therapies. This guide compares the clinical efficacy of this compound with currently recommended DAA regimens, highlighting the sustained virologic response (SVR) rates across different HCV genotypes.

Data Presentation: Comparative Efficacy of this compound and Alternative DAAs

The following tables summarize the Sustained Virologic Response (SVR12, unless otherwise specified) rates for this compound and other key DAA regimens across different HCV genotypes.

Table 1: Efficacy in HCV Genotype 1 and 4

Treatment RegimenHCV GenotypeSVR Rate (%)Clinical Trial(s)
This compound + Peg-IFN/RBVGenotype 1/456.8JUMP-C[1]
Placebo + Peg-IFN/RBVGenotype 1/436.5JUMP-C[1]
This compound (1000 mg BID) + Peg-IFN/RBVGenotype 1/450.6PROPEL[2]
Placebo + Peg-IFN/RBVGenotype 1/451.2PROPEL[2]
This compound + Danoprevir/r + RBVGenotype 1a25.0INFORM-SVR[3]
This compound + Danoprevir/r + RBVGenotype 1b63.6INFORM-SVR[3]
Glecaprevir/PibrentasvirGenotype 198.2 (ITT)EXPEDITION-8
Sofosbuvir/VelpatasvirGenotype 198-99ASTRAL-1
Sofosbuvir/VelpatasvirGenotype 4100ASTRAL-1

Table 2: Efficacy of Alternative DAAs in HCV Genotypes 2, 3, 5, and 6

Treatment RegimenHCV GenotypeSVR Rate (%)Clinical Trial(s)
Glecaprevir/PibrentasvirGenotype 292-100Multiple trials[4]
Glecaprevir/PibrentasvirGenotype 395.2 (ITT)EXPEDITION-8
Glecaprevir/PibrentasvirGenotype 5100ENDURANCE-4[5]
Glecaprevir/PibrentasvirGenotype 6100ENDURANCE-4[5]
Sofosbuvir/VelpatasvirGenotype 2100ASTRAL-1
Sofosbuvir/VelpatasvirGenotype 395ASTRAL-3
Sofosbuvir/VelpatasvirGenotype 597ASTRAL-1
Sofosbuvir/VelpatasvirGenotype 6100ASTRAL-1

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

JUMP-C Study Protocol
  • Objective: To assess the efficacy and safety of this compound in combination with Peg-IFN alfa-2a and ribavirin in treatment-naïve patients with HCV genotype 1 or 4.[1]

  • Study Design: A randomized, double-blind, placebo-controlled Phase IIb trial.[6]

  • Patient Population: Treatment-naïve adults with chronic HCV genotype 1 or 4 infection.[6]

  • Treatment Arms:

    • This compound (1,000 mg twice daily) + Peg-IFNα-2a/RBV for 24 weeks.[6]

    • Placebo + Peg-IFNα-2a/RBV for 48 weeks.[6]

  • Primary Endpoint: Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment.[1]

  • Key Assessments: HCV RNA levels were monitored at baseline, during treatment, and post-treatment. Safety and tolerability were assessed throughout the study.

PROPEL Study Protocol
  • Objective: To evaluate the efficacy and safety of two different doses and durations of this compound in combination with Peg-IFN alfa-2a and ribavirin in treatment-naïve patients with HCV genotype 1 or 4.[2]

  • Study Design: A randomized, double-blind, placebo-controlled Phase IIb trial.

  • Patient Population: Treatment-naïve adults with chronic HCV genotype 1 or 4 infection.

  • Treatment Arms:

    • This compound 500 mg twice daily for 12 weeks + Peg-IFNα-2a/RBV.[2]

    • This compound 1000 mg twice daily for 8 weeks + Peg-IFNα-2a/RBV.[2]

    • This compound 1000 mg twice daily for 12 weeks + Peg-IFNα-2a/RBV.[2]

    • Placebo twice daily for 12 weeks + Peg-IFNα-2a/RBV.[2]

  • Primary Endpoint: Sustained Virologic Response (SVR24).[2]

  • Key Assessments: HCV RNA levels were measured at baseline and at regular intervals during and after treatment. Safety monitoring was conducted throughout the trial.

Mandatory Visualizations

Signaling Pathway of NS5B Polymerase Inhibition

Mechanism of Action of this compound (NS5B Inhibitor) cluster_0 Hepatocyte This compound This compound Active_Metabolite This compound Triphosphate This compound->Active_Metabolite Intracellular Phosphorylation HCV_RNA HCV_RNA Replication_Complex Viral Replication Complex HCV_RNA->Replication_Complex NS5B_Polymerase NS5B Polymerase NS5B_Polymerase->Replication_Complex Negative_Strand_RNA Negative_Strand_RNA NS5B_Polymerase->Negative_Strand_RNA Inhibition of RNA Elongation Replication_Complex->Negative_Strand_RNA RNA Synthesis (Template) Active_Metabolite->NS5B_Polymerase Binds to Active Site Progeny_HCV_RNA Progeny_HCV_RNA Negative_Strand_RNA->Progeny_HCV_RNA RNA Synthesis

Caption: Mechanism of Action of this compound.

Experimental Workflow of the JUMP-C Trial

JUMP-C Clinical Trial Workflow Screening Screening Randomization Randomization Screening->Randomization Arm_A This compound (1000 mg BID) + Peg-IFN/RBV (24 Weeks) Randomization->Arm_A Arm_B Placebo + Peg-IFN/RBV (48 Weeks) Randomization->Arm_B Follow_Up 24 Weeks Follow-up Arm_A->Follow_Up Arm_B->Follow_Up Primary_Endpoint SVR24 Assessment Follow_Up->Primary_Endpoint

Caption: JUMP-C Trial Workflow.

References

A Comparative Guide to the In Vivo Validation of Mericitabine and Other Direct-Acting Antivirals for Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo validation of Mericitabine, a nucleoside analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, with two other key direct-acting antivirals (DAAs): Sofosbuvir, another NS5B polymerase inhibitor, and Daclatasvir, an NS5A replication complex inhibitor. The information presented is based on data from pivotal clinical trials, offering insights into their respective mechanisms of action, pharmacokinetics, and antiviral efficacy.

Mechanism of Action at a Glance

Direct-acting antivirals target specific proteins essential for the replication of the hepatitis C virus. This compound and Sofosbuvir are both nucleoside analogs that, after intracellular phosphorylation to their active triphosphate forms, act as chain terminators when incorporated into the nascent viral RNA by the NS5B RNA-dependent RNA polymerase. This halts viral replication. Daclatasvir, on the other hand, inhibits the HCV NS5A protein, a key regulator of both viral RNA replication and virion assembly.[1][2][3][4]

cluster_0 HCV Replication Cycle cluster_1 Drug Intervention HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation Viral Assembly Viral Assembly HCV RNA->Viral Assembly NS5B Polymerase NS5B Polymerase Polyprotein->NS5B Polymerase NS5A NS5A Polyprotein->NS5A NS5B Polymerase->HCV RNA Replication NS5A->Viral Assembly Regulation New Virions New Virions Viral Assembly->New Virions This compound This compound This compound->NS5B Polymerase Inhibits Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Polymerase Inhibits Daclatasvir Daclatasvir Daclatasvir->NS5A Inhibits

Figure 1: Simplified schematic of HCV replication and the targets of this compound, Sofosbuvir, and Daclatasvir.

Comparative In Vivo Performance

The in vivo efficacy of these DAAs has been primarily evaluated in clinical trials by measuring the decline in HCV RNA levels and the proportion of patients achieving a sustained virologic response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment.

DrugTargetKey Clinical TrialsPrimary Efficacy Endpoint
This compound NS5B PolymeraseJUMP-C (NCT01057667), PROPEL (NCT00869661)Sustained Virologic Response (SVR)[5][6]
Sofosbuvir NS5B PolymeraseFISSION (NCT01497366)Sustained Virologic Response (SVR12)[7][8]
Daclatasvir NS5AALLY-3 (NCT02032901)Sustained Virologic Response (SVR12)[9][10]

Table 1: Overview of Key Clinical Trials and Primary Endpoints.

Viral Kinetics

The rate of HCV RNA decline provides insight into the in vivo potency of antiviral agents.

  • This compound : In the JUMP-C and PROPEL studies, this compound administered with peginterferon alfa-2a and ribavirin demonstrated a dose-dependent impact on the early viral kinetics.[5] The first-phase slope of HCV RNA decline was associated with the this compound dose.[5]

  • Sofosbuvir : In the FISSION trial, sofosbuvir plus ribavirin showed a rapid decline in HCV RNA, with nearly identical SVR rates to the then-standard of care, peginterferon plus ribavirin, but over a shorter treatment duration (12 vs. 24 weeks).[7]

  • Daclatasvir : In the ALLY-3 study, the combination of daclatasvir and sofosbuvir resulted in rapid and sustained reductions in HCV RNA levels.[11]

ParameterThis compound (1000 mg BID + PR)Sofosbuvir (400 mg QD + RBV)Daclatasvir (60 mg QD + SOF)
SVR12 Rate (Genotype 1, Treatment-Naïve) 56.8% (JUMP-C, with PR)[6][12]90% (NEUTRINO, with PR)[7]98% (in combination with Sofosbuvir)[3]
SVR12 Rate (Genotype 2/3, Treatment-Naïve) Not specifically reported in JUMP-C/PROPEL67% (FISSION, with RBV)[7]90% (GT3, naïve, ALLY-3, with SOF)[9][10]

Table 2: Comparative Sustained Virologic Response Rates in Key Phase 3 Trials. (Note: Regimens and patient populations varied across trials, affecting direct comparability).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are summaries of the key experimental protocols used in the pivotal trials for each drug.

cluster_0 Clinical Trial Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration On-Treatment Monitoring On-Treatment Monitoring Treatment Administration->On-Treatment Monitoring End of Treatment End of Treatment On-Treatment Monitoring->End of Treatment Post-Treatment Follow-up Post-Treatment Follow-up End of Treatment->Post-Treatment Follow-up SVR Assessment SVR Assessment Post-Treatment Follow-up->SVR Assessment

Figure 2: General workflow of the clinical trials discussed.

HCV RNA Quantification

A critical component of these trials was the accurate measurement of viral load.

  • This compound (JUMP-C & PROPEL Trials) : HCV RNA levels were quantified using a real-time PCR assay with a lower limit of quantification (LLOQ) of <15 IU/mL.[5][6]

  • Sofosbuvir (FISSION Trial) : The study utilized a real-time PCR assay for HCV RNA quantification, with an LLOQ of <25 IU/mL. Viral relapse was defined as a confirmed HCV RNA level of ≥25 IU/mL after achieving an end-of-treatment response.[8]

  • Daclatasvir (ALLY-3 Trial) : HCV RNA levels were measured using the COBAS TaqMan HCV test, v2.0, which has an LLOQ of 25 IU/mL. SVR12 was defined as having HCV RNA <25 IU/mL at 12 weeks post-treatment.[13]

Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion of these drugs is key to optimizing dosing and managing drug-drug interactions.

  • This compound : Intensive pharmacokinetic sampling was conducted in a subset of patients in the JUMP-C and PROPEL studies to characterize the drug's profile.[5]

  • Sofosbuvir : Pharmacokinetic assessments were a component of the clinical development program to establish the appropriate dosage and to evaluate potential drug interactions.

  • Daclatasvir : Daclatasvir's pharmacokinetic profile allows for once-daily dosing. It is primarily metabolized by CYP3A4, and its plasma concentrations can be affected by strong inducers or inhibitors of this enzyme.[1]

ParameterThis compoundSofosbuvirDaclatasvir
Route of Administration OralOralOral
Prodrug YesYesNo
Active Metabolite RO4995855-TP and RO5012433-TPGS-461203N/A
Primary Metabolism Intracellular phosphorylationIntracellular phosphorylationCYP3A4
Half-life (Terminal) ~20-40 hours (metabolites)~0.4 hours (Sofosbuvir), ~27 hours (GS-331007)~12-15 hours

Table 3: Comparative Pharmacokinetic Properties.

Conclusion

The in vivo validation of this compound, through the JUMP-C and PROPEL trials, demonstrated its activity as an HCV NS5B polymerase inhibitor, particularly in combination with peginterferon and ribavirin. However, the landscape of HCV treatment evolved rapidly with the introduction of more potent DAAs. Sofosbuvir, another NS5B inhibitor, became a cornerstone of many highly effective interferon-free regimens due to its pangenotypic activity and high barrier to resistance. Daclatasvir, with its distinct mechanism of targeting the NS5A protein, proved to be a valuable component in combination therapies, particularly with Sofosbuvir, offering high SVR rates across various HCV genotypes. The comparative data underscores the rapid progress in HCV drug development, moving towards shorter, all-oral, and highly effective treatment regimens.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Mericitabine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like mericitabine are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is not just a matter of regulatory compliance but a core component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a nucleoside analog developed for the treatment of Hepatitis C.

Immediate Safety and Handling Precautions

This compound, also known as R-7128, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[1] In case of accidental spillage, the material should be collected promptly to prevent environmental contamination.[1]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound waste in a laboratory setting. This protocol is designed to comply with general pharmaceutical waste regulations and the specific hazards associated with this compound.

  • Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be segregated from general laboratory waste.

  • Waste Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the type of waste (e.g., solid or liquid).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution"). Include the hazard characteristics: "Toxic" and "Environmental Hazard."

  • Accumulation: Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from general traffic and incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound waste through standard laboratory trash or by pouring it down the drain.

  • Documentation: Maintain a log of the accumulated this compound waste, including the amount and date of generation. This documentation is crucial for regulatory compliance.

  • Final Disposal Method: The final disposal of this compound waste should be conducted by an approved and licensed waste disposal facility, typically through incineration at a high temperature.[2][3][4] This method ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound as identified in its Safety Data Sheet.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.

Mericitabine_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of This compound Waste B Segregate Waste A->B C Select & Label Hazardous Waste Container B->C D Accumulate in Secure Area C->D E Contact EHS or Licensed Contractor D->E F Scheduled Waste Pickup E->F G Transport to Approved Waste Facility F->G H Incineration G->H

This compound Disposal Workflow

This structured approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes the potential for environmental contamination, aligning with the best practices for pharmaceutical waste management.[5] By integrating these procedures into standard laboratory operations, research institutions can uphold their commitment to safety and environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Mericitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Mericitabine, a nucleoside polymerase inhibitor. Developed for researchers, scientists, and drug development professionals, this guide offers step-by-step procedures to ensure a safe laboratory environment.

This compound, an antiviral agent, requires careful handling due to its potential health risks. The following guidelines are based on established protocols for managing cytostatic and antiviral compounds to minimize occupational exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. The minimum required PPE includes, but is not limited to, the following:

PPE ComponentSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves (ASTM D6978-05 certified). Double gloving is required.Provides a barrier against skin contact. The ASTM D6978-05 standard ensures gloves have been tested for resistance to permeation by chemotherapy drugs. Double gloving offers an additional layer of protection.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shield.Prevents exposure to splashes or aerosols.
Respiratory Protection A fit-tested N95 respirator or higher.Minimizes the risk of inhaling aerosolized particles of the compound.

Note: No specific glove permeation breakthrough time data for this compound was found in the public domain. It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound or chemically similar compounds.

Operational Procedures for Safe Handling

Adherence to strict operational procedures is critical to prevent contamination and ensure personnel safety.

Preparation and Handling in a Controlled Environment:
  • Designated Area: All handling of this compound powder or solutions should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet (Class II, Type B2), to contain any potential aerosols.

  • Aseptic Technique: Use aseptic techniques to minimize the generation of aerosols. This includes slowly opening vials and avoiding forceful ejection of liquids from pipettes.

  • Spill Prevention: Work on a disposable, absorbent, plastic-backed liner to contain any spills.

Waste Disposal Plan:

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Segregation: Segregate all this compound-contaminated waste, including gloves, gowns, vials, and absorbent pads, into clearly labeled, sealed, and puncture-proof hazardous waste containers.

  • Disposal Route: Follow institutional and local regulations for the disposal of chemical waste.[1] This typically involves incineration by a licensed hazardous waste management company.[2]

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to spills and personnel exposure is vital.

Spill Cleanup Protocol:
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area of the spill. Restrict access to the contaminated area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described in the table above.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Decontamination: Clean the spill area with a deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with sterile water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety officer.

Personnel Exposure Protocol:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow and the logical steps for risk assessment and control.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Gather Materials & Verify Compound don_ppe Don Full PPE prep_start->don_ppe enter_hood Enter Controlled Environment (Fume Hood/BSC) don_ppe->enter_hood weigh_dissolve Weigh/Dissolve this compound enter_hood->weigh_dissolve perform_exp Perform Experiment weigh_dissolve->perform_exp decontaminate Decontaminate Work Surface perform_exp->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

RiskAssessment cluster_assessment Risk Assessment cluster_control Control Measures identify_hazard Identify Hazard: This compound (Cytostatic/Antiviral) assess_exposure Assess Exposure Routes: Inhalation, Dermal, Ingestion, Ocular identify_hazard->assess_exposure engineering Engineering Controls: Fume Hood / BSC assess_exposure->engineering Mitigate administrative Administrative Controls: SOPs, Training, Designated Area engineering->administrative ppe Personal Protective Equipment: Gloves, Gown, Respirator, Goggles administrative->ppe safe_handling safe_handling ppe->safe_handling Safe Handling Procedure

Caption: Risk Assessment and Control for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mericitabine
Reactant of Route 2
Mericitabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.